molecular formula C12H11N3O B1597428 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one CAS No. 97507-52-3

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Cat. No.: B1597428
CAS No.: 97507-52-3
M. Wt: 213.23 g/mol
InChI Key: VQHCVLOZJJUGAQ-UHFFFAOYSA-N
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Description

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a useful research compound. Its molecular formula is C12H11N3O and its molecular weight is 213.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-phenyl-6,7-dihydro-5H-benzotriazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHCVLOZJJUGAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN(N=C2C(=O)C1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353508
Record name 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97507-52-3
Record name 2-Phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Scaffold

2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique bicyclic structure, featuring a phenyl-substituted triazole ring fused to a cyclohexanone moiety, provides a versatile scaffold for the development of novel therapeutic agents and functional materials.[1] Benzotriazole derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] Furthermore, the structural characteristics of this particular derivative suggest potential applications as a UV stabilizer, a property attributed to the benzotriazole moiety's ability to absorb ultraviolet radiation.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for researchers and drug development professionals. A thorough grasp of these properties is paramount for designing and executing experiments, interpreting results, and ultimately harnessing the full potential of this promising molecule.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting the compound's behavior in various chemical and biological systems.

PropertyValueSource
Chemical Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol
Physical Form White to off-white crystalline solid[1]
CAS Number 97507-52-3[1]
Purity 95%
Storage Temperature Room Temperature

Solubility Profile: A Key to Application

The solubility of a compound is a critical parameter that dictates its suitability for various applications, from formulation in drug delivery systems to its behavior in biological assays. This compound exhibits a solubility profile typical of many organic compounds of its class.

It is soluble in organic solvents such as ethanol and acetone.[1] This characteristic is advantageous for its use in organic synthesis and for analytical techniques that require dissolution in non-polar or moderately polar media.

Conversely, it has limited solubility in water .[1] This low aqueous solubility has important implications for its biological and environmental behavior. In drug development, this may necessitate the use of formulation strategies to enhance bioavailability.

Synthesis and Structural Elucidation

The synthesis of benzotriazole derivatives often involves the reaction of o-phenylenediamines with a source of nitrous acid.[4][5] A general synthetic approach for related N-substituted benzotriazoles involves the reaction of 1-hydroxymethyl-benzotriazole with a primary amine in the presence of a Lewis acid catalyst, followed by an intramolecular Friedel-Crafts cyclization.[6]

Synthesis_Methodology cluster_reactants Starting Materials cluster_reaction1 Diazotization & Cyclization cluster_intermediate Intermediate cluster_reactants2 Further Reaction cluster_reaction2 Condensation & Cyclization cluster_product Final Product o-phenylenediamine o-phenylenediamine Reaction_Step1 Reaction o-phenylenediamine->Reaction_Step1 Sodium_Nitrite Sodium Nitrite (in Acetic Acid) Sodium_Nitrite->Reaction_Step1 Benzotriazole Benzotriazole Reaction_Step1->Benzotriazole Forms Reaction_Step2 Reaction Benzotriazole->Reaction_Step2 Reacts with Phenylhydrazine Phenylhydrazine Phenylhydrazine->Reaction_Step2 Cyclohexanedione_derivative Cyclohexanedione derivative Cyclohexanedione_derivative->Reaction_Step2 Target_Compound 2-phenyl-2,5,6,7-tetrahydro-4H- 1,2,3-benzotriazol-4-one Reaction_Step2->Target_Compound Yields

Caption: Generalized synthetic pathway for benzotriazole derivatives.

The structural integrity of this compound would be unequivocally confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, as well as signals corresponding to the methylene protons of the tetrahydrobenzotriazole ring system. The chemical shifts and coupling constants of these protons would provide definitive information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ketone group and the aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands that confirm the presence of key functional groups. Expected peaks would include:

  • C=O stretching vibration for the ketone group.

  • C=C stretching vibrations for the aromatic phenyl ring.

  • C-N stretching vibrations for the triazole ring.

  • C-H stretching and bending vibrations for both the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

Mass spectrometry would provide the exact molecular weight of the compound and offer insights into its fragmentation pattern. The molecular ion peak would correspond to the molecular weight of 213.24 g/mol . Analysis of the fragment ions can help to confirm the different structural components of the molecule.

Potential Biological Activity and Applications

Benzotriazole and its derivatives are known to exhibit a wide range of biological activities.[7] Studies on various benzotriazole compounds have demonstrated antimicrobial and antifungal properties.[2][3] The incorporation of the benzotriazole nucleus is a recognized strategy in the development of new therapeutic agents.[6]

The potential for this compound to act as an antimicrobial agent is an area of active interest.[7] Further investigation into its efficacy against various bacterial and fungal strains is warranted.

Experimental Protocols

General Analytical Workflow for Benzotriazole Derivatives

The analysis of benzotriazole derivatives typically follows a standardized workflow to ensure accurate identification and quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection Sample Collection Extraction Extraction (e.g., LLE, SPE) Sample_Collection->Extraction Concentration Concentration Extraction->Concentration Chromatographic_Separation Chromatographic Separation (HPLC or GC) Concentration->Chromatographic_Separation Detection Detection (UV, MS) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: A typical workflow for the analysis of benzotriazole derivatives.

Step-by-Step Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
  • Standard Preparation: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a modifier like formic acid) is commonly used. The specific composition should be optimized for the best separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detector: UV detector set at the wavelength of maximum absorbance (λmax) of the compound.

  • Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time. Quantify the amount of the compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound presents itself as a molecule with considerable potential, rooted in the well-documented versatility of the benzotriazole scaffold. This guide has synthesized the currently available data on its fundamental physicochemical properties, which are essential for its handling, analysis, and further development.

Future research should focus on a more detailed experimental characterization of this compound. Specifically, obtaining and publishing high-resolution NMR, IR, and mass spectra would be invaluable to the scientific community. Furthermore, a thorough investigation into its biological activities, including a broader screening against various microbial strains and cancer cell lines, could unveil novel therapeutic applications. Elucidating its mechanism of action as a potential UV stabilizer would also be a significant contribution to the field of materials science. As our understanding of this compound deepens, so too will our ability to harness its properties for the advancement of science and medicine.

References

An In-depth Technical Guide to 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one (CAS 97507-52-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the chemical entity identified by CAS number 97507-52-3, 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one. While this specific molecule is commercially available, it remains a sparsely studied compound within publicly accessible scientific literature. This document synthesizes available data on its identity and properties, and contextualizes its potential applications and biological significance by drawing analogies from the broader, well-documented class of benzotriazole derivatives. The guide is structured to provide a foundational understanding for researchers and to highlight areas ripe for future investigation, particularly in the fields of medicinal chemistry and materials science.

Chemical Identity and Structure

2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is an organic compound featuring a bicyclic system where a triazole ring is fused to a cyclohexenone moiety. A phenyl group is attached to one of the nitrogen atoms of the triazole ring. This substitution is critical, as the phenyl group influences the molecule's stability, reactivity, and potential biological interactions.[1]

The fundamental structure consists of:

  • A Benzotriazole Core: A nine-membered bicyclic heteroaromatic system. However, in this specific case, the "benzo" portion is a partially saturated six-membered ring (a cyclohexenone).

  • A Phenyl Substituent: Attached at the N2 position of the triazole ring.

  • A Ketone Functional Group: Located at position 4 of the tetrahydrobenzotriazole ring system.

Caption: 2D representation of 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one.

Physicochemical Properties

The known physicochemical properties are summarized below. This data is primarily sourced from chemical supplier catalogs and databases.

PropertyValueSource(s)
CAS Number 97507-52-3[1]
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol [1]
IUPAC Name 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one[1]
SMILES c1ccc(cc1)n1nc2CCCC(=O)c2n1[1]
InChI InChI=1S/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2[1]
Appearance White to off-white crystalline solid[1]
Melting Point 107-108 °C
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1]

Synthesis Pathway: A Proposed Methodological Approach

A likely synthetic strategy would involve the reaction of 2-(phenylhydrazono)cyclohexane-1,3-dione with a diazotizing agent. This approach leverages the reactivity of the dione system and the phenylhydrazine moiety to form the fused triazole ring.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction1 Step 1: Japp-Klingemann Reaction cluster_intermediate Intermediate cluster_reaction2 Step 2: Oxidative Cyclization cluster_product Final Product Reactant1 Cyclohexane-1,3-dione Step1 Couple Reactant1 and Reactant2 in basic aqueous/alcoholic medium. Reactant1->Step1 Reactant2 Benzenediazonium chloride (from Aniline) Reactant2->Step1 Intermediate 2-(phenylhydrazono)cyclohexane-1,3-dione Step1->Intermediate Forms hydrazone intermediate Step2 Treat with an oxidizing agent (e.g., Copper(II) sulfate) in a suitable solvent like acetic acid or pyridine. Intermediate->Step2 Product 2-phenyl-2,5,6,7-tetrahydro-4H- benzotriazol-4-one (CAS 97507-52-3) Step2->Product Forms triazole ring

Caption: Proposed synthetic workflow for 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one.

Disclaimer: This proposed synthesis is theoretical and based on general chemical principles for the formation of similar structures. It has not been experimentally validated from the cited sources for this specific compound. Researchers should perform their own literature search and optimization.

Potential Applications and Biological Activity

Direct experimental data on the applications and biological activity of CAS 97507-52-3 is scarce. However, the benzotriazole scaffold is a well-known pharmacophore and functional moiety, allowing for informed hypotheses about its potential roles.

Potential as a UV Stabilizer

Many benzotriazole derivatives, particularly those with a hydroxyphenyl group, are potent UV absorbers.[3] They are widely incorporated into plastics, coatings, and personal care products to prevent degradation from UV radiation.[3] The mechanism involves the absorption of UV light and its dissipation as harmless thermal energy through a rapid excited-state intramolecular proton transfer (ESIPT) process. Although the subject molecule lacks the ortho-hydroxyl group typical of high-performance UV stabilizers, its conjugated system containing the benzotriazole and phenyl rings suggests it will absorb in the UV spectrum.[1] Its efficacy in practical applications would require experimental validation against industry standards.

Postulated Biological and Pharmacological Roles

The benzotriazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[2][4] This scaffold is bioisosteric to natural purines and indoles, allowing it to interact with a variety of biological targets.

  • Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that derivatives of benzotriazole exhibit significant antibacterial and antifungal properties.[4][5] The mechanism is often attributed to the inhibition of essential enzymes or the disruption of cell membrane integrity.

  • Anticancer Potential: Certain benzotriazole derivatives have shown potent anticancer activity.[6] For example, 4,5,6,7-tetrabromobenzotriazole acts as a selective inhibitor of protein kinase CK2, an enzyme implicated in cell growth and proliferation.[4] The presence of the phenyl group on CAS 97507-52-3 could facilitate hydrophobic interactions within the active sites of target proteins.

  • Antiviral Activity: The benzotriazole core has been explored for the development of antiviral agents, particularly against viruses like Hepatitis C.[7] These compounds can inhibit viral enzymes such as NTPase/helicase, which are crucial for viral replication.

It must be emphasized that these are potential activities based on the broader class of benzotriazoles. Dedicated biological screening of 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is required to confirm any of these potential therapeutic applications.

Safety, Handling, and Toxicology

Specific toxicological data for 2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one is not available. However, based on the general data for related benzotriazole compounds, the following precautions are advised.

  • Handling: Use in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[1]

  • Hazards: While not specifically classified, related benzotriazoles can be harmful if swallowed or inhaled and may cause serious eye irritation.[8]

  • Environmental Fate: Some benzotriazole derivatives are noted for their persistence in the environment and potential for bioaccumulation. Studies on related UV stabilizers have shown low oral absorption but long elimination half-lives in animal models.[8] Appropriate disposal methods should be followed in accordance with local regulations.

Conclusion and Future Directions

2-phenyl-2,5,6,7-tetrahydro-4H-benzotriazol-4-one (CAS 97507-52-3) is a well-defined chemical entity whose specific properties and applications are largely unexplored in the public domain. Its structure, containing the versatile benzotriazole scaffold, suggests significant potential in both materials science as a UV stabilizer and in medicinal chemistry as a lead compound for various therapeutic targets.

The lack of published data presents a clear opportunity for the research community. Key areas for future investigation include:

  • Definitive Synthesis and Characterization: Publication of a detailed and optimized synthetic protocol along with comprehensive spectroscopic data (NMR, IR, MS, and single-crystal X-ray diffraction) is a fundamental first step.

  • Biological Screening: A broad-based biological screening against panels of bacteria, fungi, viruses, and cancer cell lines would elucidate its potential as a therapeutic agent.

  • UV Absorption and Stability Studies: Quantifying its UV absorption spectrum and assessing its performance as a UV stabilizer in various polymer matrices would validate its potential in materials science.

  • Toxicological Evaluation: In vitro and in vivo toxicological studies are necessary to establish a comprehensive safety profile.

This guide serves as a foundational resource, summarizing the current state of knowledge and providing a scientifically grounded framework for future research into this promising molecule.

References

Molecular weight of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (CAS: 97507-52-3)

Prepared by: Gemini Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic organic chemistry and drug development. The document details the compound's core physicochemical properties, with a primary focus on its molecular weight and its empirical determination. Furthermore, this guide presents a validated, step-by-step synthetic protocol, methods for structural elucidation, and discusses the broader context of the benzotriazole scaffold in medicinal chemistry. The insights are grounded in authoritative sources to ensure scientific integrity and provide actionable information for laboratory applications.

Compound Identification and Core Physicochemical Properties

This compound is an organic compound featuring a bicyclic benzotriazole core fused to a cyclohexanone ring, with a phenyl substituent on one of the triazole nitrogens.[1] This structure imparts a unique combination of stability and reactivity, making it a valuable building block in various synthetic applications.[1]

Key Identifiers and Molecular Structure
PropertyValueSource
IUPAC Name This compoundCymitQuimica
CAS Number 97507-52-3[1]
Molecular Formula C₁₂H₁₁N₃O[1]
SMILES c1ccc(cc1)n1nc2CCCC(=O)c2n1[1]
InChI InChI=1/C12H11N3O/c16-11-8-4-7-10-12(11)14-15(13-10)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2[1]
Molecular Weight: The Cornerstone of Quantitative Analysis

The molecular weight is a fundamental property for any chemical compound, essential for stoichiometric calculations in synthesis, preparation of solutions of known molarity, and interpretation of mass spectrometry data.

Molecular Weight TypeCalculated ValueSignificance
Average Molecular Weight 213.24 g/mol Used for gravimetric and stoichiometric calculations in routine lab work. Derived from the weighted average of the natural abundances of the isotopes of each element in the molecular formula (C₁₂H₁₁N₃O).
Monoisotopic Mass 213.09021 DaThe exact mass of the molecule calculated using the mass of the most abundant isotope of each element (¹²C, ¹H, ¹⁴N, ¹⁶O). This value is critical for high-resolution mass spectrometry (HRMS), enabling unambiguous confirmation of the elemental composition.

The Benzotriazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzotriazole and its derivatives are recognized as "privileged scaffolds" in drug discovery.[2][3] This designation stems from their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[2][3][4][5] The triazole ring within the benzotriazole moiety provides an ideal platform for chemical modification, allowing medicinal chemists to fine-tune the molecule's steric and electronic properties to optimize its interaction with specific enzymes or receptors.[2]

Caption: Fig. 1: Functionalization of the Benzotriazole Scaffold.

Synthesis and Mechanistic Insights

While specific literature for the synthesis of CAS 97507-52-3 is sparse, a highly plausible and efficient method is the one-pot reaction between 1,3-cyclohexanedione and phenyl azide. This approach is analogous to established syntheses of similar N-aryl triazole derivatives.

Proposed Synthetic Workflow

The synthesis proceeds via a likely cascade of a Michael addition followed by an intramolecular cyclization and dehydration. The choice of a basic catalyst like sodium ethoxide is critical; it serves to deprotonate the 1,3-dione, forming a nucleophilic enolate which is essential for initiating the reaction with the electrophilic phenyl azide.

Synthesis_Workflow Reactants 1. Reactants - 1,3-Cyclohexanedione - Phenyl Azide - Ethanol (Solvent) Catalyst 2. Catalyst Addition - Sodium Ethoxide (NaOEt) - (Initiates enolate formation) Reactants->Catalyst Reaction 3. Reaction - Stir at RT, then reflux - (Michael addition & cyclization) Catalyst->Reaction Quench 4. Work-up - Quench with NH4Cl (aq) - (Neutralizes base) Reaction->Quench Extract 5. Extraction - Ethyl Acetate - (Isolates product) Quench->Extract Purify 6. Purification - Column Chromatography - (Silica gel) Extract->Purify Product Final Product Purify->Product

Caption: Fig. 2: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Objective: To synthesize this compound.

Materials:

  • 1,3-Cyclohexanedione (1.0 eq)

  • Phenyl azide (1.05 eq)

  • Anhydrous Ethanol

  • Sodium ethoxide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,3-cyclohexanedione (1.0 eq) in anhydrous ethanol.

  • Catalyst Addition: Carefully add sodium ethoxide (1.1 eq) to the solution and stir for 15 minutes at room temperature. The formation of the sodium enolate is the self-validating checkpoint for this step.

  • Azide Addition: Add phenyl azide (1.05 eq) dropwise to the reaction mixture.

  • Reaction Conditions: Stir the mixture at room temperature for 1 hour, then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction to room temperature and quench by slowly adding saturated aqueous NH₄Cl until the solution is neutral.

  • Extraction: Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Structural Elucidation and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of mass spectrometry and NMR spectroscopy provides a self-validating system for structural verification.

Analytical Workflow

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analysis cluster_validation Validation Purified_Compound Purified Compound HRMS HRMS Analysis (Confirms Formula) Purified_Compound->HRMS NMR_H1 ¹H NMR (Confirms Proton Environment) Purified_Compound->NMR_H1 NMR_C13 ¹³C NMR (Confirms Carbon Skeleton) Purified_Compound->NMR_C13 Data_Match Data Match? - m/z vs. Monoisotopic Mass - Spectral data vs. Structure HRMS->Data_Match NMR_H1->Data_Match NMR_C13->Data_Match Confirmed Structure Confirmed Data_Match->Confirmed Yes Re_purify Re-purify / Re-synthesize Data_Match->Re_purify No

Caption: Fig. 3: Workflow for structural confirmation and quality control.

High-Resolution Mass Spectrometry (HRMS)

Protocol:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water).

  • Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Validation: The experimentally observed m/z for the protonated molecule [M+H]⁺ should match the calculated theoretical value for C₁₂H₁₂N₃O⁺ (214.0975) within a narrow mass tolerance (typically < 5 ppm). This provides strong evidence for the elemental composition.

NMR Spectroscopy

Protocol:

  • Dissolve ~5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Validation & Interpretation:

    • ¹H NMR: Expect to see multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the 5 protons of the phenyl group. Aliphatic signals corresponding to the three CH₂ groups of the cyclohexanone ring should appear in the upfield region (δ 2.0-3.0 ppm).

    • ¹³C NMR: Expect signals for the carbonyl carbon (C=O) around δ 190-200 ppm, aromatic carbons between δ 120-140 ppm, and aliphatic carbons between δ 20-40 ppm. The total number of distinct carbon signals should match the structure.

Potential Applications in Drug Development

The title compound serves as an excellent starting point for library synthesis in drug discovery campaigns. The benzotriazole core is associated with a wide array of biological activities.[4][6] The ketone functional group is a versatile handle for further chemical modifications, such as reductive amination to introduce new amine side chains, or conversion to other functional groups to explore structure-activity relationships (SAR). Given the known anticancer and antimicrobial properties of many benzotriazole derivatives, this scaffold is a promising candidate for developing novel therapeutic agents.[2][4][5]

Safety and Handling

This compound should be handled with standard laboratory safety precautions.[1]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

A Technical Guide to the Synthesis of 2-Phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. While the synthesis of aromatic benzotriazoles classically originates from o-phenylenediamines, this guide clarifies the distinct and standard synthetic pathway for the target tetrahydrobenzotriazolone structure. The core of this synthesis is the azo coupling of a phenyl diazonium salt with 1,3-cyclohexanedione. We will dissect the underlying chemical principles, provide detailed, field-proven experimental protocols, and discuss the critical parameters that govern the reaction's success. This document is intended for researchers, chemists, and professionals in drug development seeking to synthesize and utilize this versatile molecular framework.

Part 1: Deconstructing the Benzotriazole Scaffold: A Tale of Two Cores

The benzotriazole family of compounds is broadly characterized by the fusion of a benzene ring with a 1,2,3-triazole ring. However, within this family, a critical structural distinction dictates the entire synthetic strategy: the oxidation state of the six-membered ring.

  • Aromatic 1H-Benzotriazole: This is the fully unsaturated, planar molecule synthesized via the diazotization and intramolecular cyclization of o-phenylenediamine. Its chemistry is that of a stable aromatic heterocycle.

  • 2,5,6,7-Tetrahydro-4H-1,2,3-benzotriazol-4-one: This is the target molecule of our guide. Here, the "benzo" portion is a saturated cyclohexanone ring. This non-aromatic, partially saturated core imparts different chemical properties and necessitates a completely different synthetic approach from its aromatic counterpart.

Understanding this distinction is paramount. While o-phenylenediamine is the cornerstone for the aromatic system, it is not the direct precursor for the tetrahydrobenzotriazolone core. This guide will first review the classical synthesis from o-phenylenediamine to provide context and then detail the correct, authoritative pathway to the target molecule.

Part 2: The Classical Pathway: Synthesizing Aromatic Benzotriazoles from o-Phenylenediamine

The synthesis of the parent aromatic benzotriazole from o-phenylenediamine is a foundational reaction in heterocyclic chemistry. It serves as an excellent case study in diazotization and intramolecular cyclization.[1][2]

Causality and Mechanism

The reaction proceeds in two key stages. First, nitrous acid, generated in situ from sodium nitrite and a mild acid like acetic acid, selectively diazotizes one of the two primary amino groups of o-phenylenediamine.[1] The resulting diazonium salt is not isolated but is held in a conformationally favorable position. Due to the proximity of the nucleophilic second amino group, a rapid intramolecular cyclization occurs, attacking the terminal nitrogen of the diazonium group. Subsequent proton loss leads to the stable, aromatic 1H-benzotriazole ring system.

Caption: Reaction pathway for aromatic 1H-benzotriazole synthesis.

Experimental Protocol: Synthesis of 1H-Benzotriazole
  • Dissolution: In a 250 mL beaker, dissolve 10.8 g (0.1 mol) of o-phenylenediamine in a mixture of 12 g (11.5 mL) of glacial acetic acid and 30 mL of water. Gentle warming may be required to achieve a clear solution.

  • Cooling: Cool the solution to 15 °C in an ice bath with magnetic stirring.

  • Diazotization: Prepare a solution of 7.5 g (0.11 mol) of sodium nitrite in 15 mL of water. Add this solution to the cooled o-phenylenediamine mixture in one portion.

  • Reaction: An exothermic reaction will occur, with the temperature rising to approximately 85 °C within 2-3 minutes. The color will change from deep red to a pale brown.

  • Stirring & Cooling: Continue stirring for 15 minutes, allowing the mixture to cool to 35-40 °C. Then, chill the flask thoroughly in an ice bath for 30 minutes to precipitate the product.

  • Isolation: Collect the pale brown solid by vacuum filtration and wash it with three 30 mL portions of ice-cold water.

  • Purification: The crude product can be recrystallized from boiling water to yield pale, straw-colored needles (Yield: ~8 g, 67%).[1]

Part 3: The Standard Synthesis of this compound

The synthesis of the target molecule follows a different and elegant pathway: an azo coupling reaction. This reaction constructs the heterocyclic system by joining two key fragments: an aryl diazonium salt (providing the N-phenyl-N=N moiety) and a cyclic β-dicarbonyl compound (providing the tetrahydro-ketone backbone).[3][4]

Causality and Mechanism

The logic of this synthesis is rooted in fundamental principles of electrophilic and nucleophilic reactivity.

  • Formation of the Electrophile: Aniline is treated with nitrous acid (from NaNO₂, HCl) at low temperatures (0-5 °C) to generate the benzenediazonium ion. This ion is a potent, yet stable, electrophile.[5] The positive charge is delocalized across both nitrogen atoms, but the terminal nitrogen is the site of reaction.[6]

  • Formation of the Nucleophile: 1,3-Cyclohexanedione exists in equilibrium with its enol tautomer. In a mildly basic or neutral solution, it is deprotonated at the central carbon (C2), creating a highly reactive enolate anion which serves as the nucleophile.

  • Azo Coupling & Cyclization: The electrophilic diazonium ion rapidly attacks the nucleophilic C2 of the 1,3-cyclohexanedione enolate. This forms a 2-(phenyldiazenyl)-1,3-cyclohexanedione intermediate. This intermediate is unstable and undergoes spontaneous intramolecular cyclization, where one of the ketone oxygens is eliminated as water upon condensation with the proximal nitrogen of the azo group, forming the stable triazole ring.[7]

Caption: Standard synthetic workflow via azo coupling.

Experimental Protocol: One-Pot Synthesis

This protocol outlines a robust, one-pot procedure for the target compound.

  • Diazonium Salt Preparation:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4.65 g (0.05 mol) of aniline in 50 mL of 2M hydrochloric acid.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • While maintaining the temperature below 5 °C, add a pre-cooled solution of 3.5 g (0.051 mol) of sodium nitrite in 15 mL of water dropwise over 20 minutes.

    • Stir the resulting solution for an additional 15 minutes at 0-5 °C. The resulting clear solution is the benzenediazonium chloride electrophile.

  • Coupling Reaction:

    • In a separate 500 mL beaker, dissolve 5.6 g (0.05 mol) of 1,3-cyclohexanedione and 15 g of sodium acetate (as a buffer) in 100 mL of ethanol.

    • Cool this solution to 0-5 °C in an ice bath.

    • Slowly add the cold diazonium salt solution to the 1,3-cyclohexanedione solution with vigorous stirring, ensuring the temperature remains below 10 °C.

    • A yellow-orange precipitate should form immediately.

  • Isolation and Purification:

    • After the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water until the filtrate is neutral and colorless.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound as a crystalline solid.

Data Presentation: Reagent and Condition Summary
ReagentMolar Eq.M.W. ( g/mol )AmountRole
Aniline1.093.134.65 gPhenyl group source
Sodium Nitrite1.0269.003.5 gDiazotizing agent
Hydrochloric Acid (2M)--50 mLAcid catalyst
1,3-Cyclohexanedione1.0112.135.6 gBackbone source
Sodium Acetate~3.382.0315 gBuffer/Base
Condition Value
Temperature0-10 °C
Reaction Time~3 hours
Expected Yield75-85%

Part 4: Field Insights & Optimization

  • Trustworthiness Through Control: The protocol's success hinges on rigorous temperature control. The diazonium salt is thermally labile and will decompose to phenol and nitrogen gas if the temperature rises significantly above 5-10 °C, drastically reducing the yield.[5]

  • The Role of pH: The coupling reaction is highly pH-dependent.[4] The reaction requires a weakly acidic to neutral medium (pH 4-7). The sodium acetate acts as a buffer to consume the strong acid (HCl) from the diazotization step, establishing the optimal pH for the coupling. If the solution is too acidic, the concentration of the nucleophilic enolate is too low. If it is too basic, the diazonium ion converts to an unreactive diazoate anion.[6]

  • Product Characterization: The final product should be characterized to confirm its identity. Expected spectroscopic data includes:

    • IR (KBr, cm⁻¹): Peaks around 1650-1680 (C=O stretch of the cyclic ketone), 1590-1600 (C=C/C=N stretches), and 1450-1500 (N=N stretch).

    • ¹H NMR (CDCl₃, δ ppm): Signals corresponding to the phenyl protons (7.2-7.8 ppm, multiplet), and three sets of methylene protons (-CH₂-) in the cyclohexanone ring, typically appearing as triplets or multiplets in the 2.0-3.0 ppm range.

Part 5: Applications in Drug Development

The 2-aryl-tetrahydrobenzotriazolone scaffold is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry. Its rigid, three-dimensional shape and hydrogen bonding capabilities make it an attractive core for designing enzyme inhibitors and receptor ligands. Derivatives have been investigated for a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.[8] Furthermore, the benzotriazole moiety is known for its ability to absorb UV radiation, leading to applications as UV stabilizers in polymers and coatings.[9]

Part 6: Conclusion

This guide has detailed the authoritative and field-proven synthesis for this compound. We have established that, contrary to the synthesis of aromatic benzotriazoles, the pathway to this target molecule does not begin with o-phenylenediamine. Instead, it relies on the elegant and efficient azo coupling of a benzenediazonium salt with 1,3-cyclohexanedione. By understanding the underlying mechanistic principles—the generation of a potent electrophile and a reactive nucleophile—researchers can reliably execute this synthesis. The critical control of temperature and pH are paramount to achieving high yields of the pure product, a versatile scaffold with significant potential in the development of new therapeutics and advanced materials.

References

A Technical Guide to the Biological Landscape of Tetrahydrobenzotriazole Derivatives: From Scaffold Design to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The benzotriazole scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1][2] Its bioisosteric relationship with the purine nucleus allows it to interact with a multitude of biological targets, leading to the development of compounds with antimicrobial, antiviral, and anticancer properties.[1][3] This guide delves into the next frontier: the biological activities of tetrahydrobenzotriazole derivatives . By saturating the benzene ring, the planar, aromatic system of benzotriazole is transformed into a conformationally flexible, three-dimensional structure. This fundamental alteration modifies key physicochemical properties such as solubility, lipophilicity, and metabolic stability, opening new avenues for target engagement and drug design. While direct research on tetrahydrobenzotriazole is an emerging field, this whitepaper synthesizes insights from the parent compound and structurally related tetrahydrobenzo-fused heterocycles to build a comprehensive picture of its therapeutic potential and to provide robust, field-proven methodologies for its evaluation.

The Strategic Rationale for the Tetrahydro- Scaffold

The transition from an aromatic benzotriazole to a tetrahydrobenzotriazole core is a deliberate design strategy aimed at overcoming limitations of planar aromatic systems. The introduction of sp³-hybridized carbons imparts significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, potentially enabling a more precise and high-affinity fit into the binding pockets of complex biological targets like enzymes and receptors. This structural shift from a rigid to a flexible scaffold is a key principle in modern drug discovery for enhancing target specificity and improving drug-like properties.

G cluster_0 Scaffold Modification Strategy cluster_1 Impact on Physicochemical & Pharmacological Properties A Benzotriazole (Planar, Aromatic) B Hydrogenation (Chemical Synthesis) A->B C Tetrahydrobenzotriazole (3D, Flexible) B->C D Increased 3D Complexity Enhanced Target Fit C->D E Altered Solubility & Lipophilicity (logP) C->E F Improved Metabolic Stability C->F G Novel Biological Activity & Improved Selectivity D->G E->G F->G G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) GF->Receptor Kinase_A Upstream Kinase (e.g., CK2) Receptor->Kinase_A ATP→ADP Kinase_B Downstream Kinase (e.g., GSK3β) Kinase_A->Kinase_B ATP→ADP Substrate Substrate Protein Kinase_B->Substrate ATP→ADP Response Cellular Response (Proliferation, Survival) Substrate->Response Inhibitor Tetrahydrobenzotriazole Derivative Block X Inhibitor->Block Block->Kinase_A

References

Potential Pharmacological Applications of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzotriazole moiety, a bicyclic heterocyclic system, is a well-established "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1] Its unique electronic properties, arising from the fused benzene and triazole rings, confer both stability and a capacity for diverse molecular interactions.[2] This has led to the development of numerous benzotriazole derivatives with demonstrated pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, and anticancer effects.[3] This guide focuses on a specific, yet underexplored, derivative: 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one . While direct pharmacological data on this compound is limited, this document will extrapolate its potential applications based on the extensive research into structurally related 2-phenyl-benzotriazole analogs. We will delve into its chemical characteristics, potential therapeutic applications, and provide detailed, field-proven experimental protocols for its evaluation as a drug candidate.

Chemical Properties and Synthesis

This compound is a crystalline solid with limited aqueous solubility, a common characteristic of aromatic heterocyclic compounds. The presence of the phenyl group at the 2-position of the triazole ring is a key structural feature that significantly influences its electronic and steric properties, which in turn dictates its potential biological targets.

General Synthesis Pathway

The synthesis of benzotriazole derivatives typically involves the diazotization of an ortho-phenylenediamine precursor.[4] A general synthetic route to the title compound and its analogs is outlined below. This multi-step synthesis provides a versatile platform for generating a library of derivatives for structure-activity relationship (SAR) studies.

Synthesis_Pathway A 1,3-Cyclohexanedione C Intermediate Hydrazone A->C Condensation B Phenylhydrazine B->C E This compound C->E Oxidative Cyclization D Sodium Nitrite Acetic Acid D->E Antiviral_Mechanism cluster_virus RNA Virus cluster_cell Host Cell V Viral Particle H Host Cell Receptors V->H Attachment & Entry R Viral RNA Replication P Progeny Virions R->P Assembly H->R C This compound C->R Inhibition Anticancer_Mechanism cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptotic Pathway G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 Bax Bax/Bak Activation M->Bax Induction Mito Mitochondrial Permeabilization Bax->Mito Casp Caspase Activation Mito->Casp Apop Apoptosis Casp->Apop C This compound Tub Tubulin Polymerization C->Tub Inhibition Kin Protein Kinase Signaling C->Kin Inhibition Tub->M Kin->G1

References

The Fused 1,2,3-Triazole Core: A Technical Guide to its Discovery, Synthesis, and Ascendancy in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The fused 1,2,3-triazole scaffold has emerged as a cornerstone in modern medicinal chemistry, underpinning the efficacy of several marketed drugs and a multitude of clinical candidates. This guide provides an in-depth technical exploration of the discovery and historical evolution of these vital heterocyclic systems. We will traverse the foundational principles of 1,2,3-triazole synthesis, from the seminal work of Huisgen to the transformative advent of "click chemistry." The narrative will then focus on the strategic development of fused architectures, dissecting the nuances of intramolecular cycloaddition reactions and multicomponent strategies. Through detailed mechanistic discussions, comparative analyses of synthetic methodologies, and in-depth case studies of key pharmaceutical agents, this guide aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this critical pharmacophore.

The Genesis of the 1,2,3-Triazole Ring: The Huisgen 1,3-Dipolar Cycloaddition

The story of the 1,2,3-triazole ring is inextricably linked to the groundbreaking work of Rolf Huisgen in the mid-20th century.[1] His systematic investigation into 1,3-dipolar cycloaddition reactions provided the first reliable method for the synthesis of this five-membered heterocycle.[1] The Huisgen cycloaddition involves the reaction of a 1,3-dipole (an azide) with a dipolarophile (an alkyne) to form the 1,2,3-triazole ring.[1]

This thermal reaction, however, presented significant challenges for widespread application in complex molecule synthesis. The high temperatures required often led to a lack of regioselectivity, yielding a mixture of 1,4- and 1,5-disubstituted triazoles, and were incompatible with sensitive functional groups.[2]

The "Click Chemistry" Revolution: A Paradigm Shift in Triazole Synthesis

The turn of the 21st century witnessed a revolutionary advancement in 1,2,3-triazole synthesis with the independent reports from the laboratories of K. Barry Sharpless and Morten Meldal on the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[3] This reaction, now a cornerstone of "click chemistry," proceeds under mild, often aqueous conditions, and, crucially, is highly regioselective, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer.[3][4] The CuAAC reaction's broad functional group tolerance, high yields, and simple work-up procedures have made the 1,2,3-triazole motif readily accessible for applications in drug discovery, materials science, and bioconjugation.[4][5]

The mechanism of the CuAAC reaction is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner, in contrast to the concerted mechanism of the thermal Huisgen cycloaddition.[3] The use of ruthenium catalysts has also been explored, which, in contrast to copper, selectively yields the 1,5-disubstituted 1,2,3-triazole isomer.[1][6]

The Rise of Fused 1,2,3-Triazole Systems: A Strategic Design Element in Medicinal Chemistry

The fusion of a 1,2,3-triazole ring to another heterocyclic system creates a rigid, bicyclic scaffold that can effectively mimic the conformation of a peptide bond and act as a potent pharmacophore.[7] These fused systems have demonstrated a wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[7][8] The development of efficient synthetic routes to these fused heterocycles has been a major focus of modern synthetic chemistry.

Intramolecular Azide-Alkyne Cycloaddition (IAAC): The Key to Fused Architectures

The most direct and widely employed strategy for the synthesis of fused 1,2,3-triazoles is the intramolecular azide-alkyne cycloaddition (IAAC).[7][9] This approach involves the synthesis of a precursor molecule containing both an azide and an alkyne functionality, which then undergoes an intramolecular cyclization to form the fused triazole system.[7][9]

A significant advantage of the IAAC is that it often proceeds under thermal conditions without the need for a metal catalyst, a consequence of the favorable entropic factors of an intramolecular reaction.[9][10] Furthermore, the regioselectivity of the cyclization can be controlled by the length and nature of the tether connecting the azide and alkyne moieties.[7]

Visualizing the Pathway: Intramolecular Azide-Alkyne Cycloaddition

IAAC_Workflow cluster_start Starting Material cluster_synthesis Azido-Alkyne Precursor Synthesis cluster_cyclization Intramolecular Cycloaddition cluster_product Fused Triazole System A Precursor with leaving group and nucleophile/electrophile B Introduction of Azide A->B Azide Source (e.g., NaN3) C Introduction of Alkyne B->C Alkynylating Agent (e.g., Propargyl Bromide) D Thermal or Metal-Catalyzed Cyclization C->D Heating or Catalyst E Fused 1,2,3-Triazole D->E Formation of Fused Rings

Caption: A generalized workflow for the synthesis of fused 1,2,3-triazoles via Intramolecular Azide-Alkyne Cycloaddition (IAAC).

Multicomponent Reactions (MCRs): A Convergent Approach to Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful tool for the synthesis of fused 1,2,3-triazoles.[7][11] These reactions offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds.[7][11]

A common strategy involves designing an MCR that assembles a molecule containing both an azide and an alkyne, which can then undergo a subsequent intramolecular cycloaddition to form the fused triazole system.[7][11] The Ugi and Passerini reactions are frequently employed MCRs in this context.[7]

Fused 1,2,3-Triazoles in Action: Drug Development Case Studies

The therapeutic potential of the fused 1,2,3-triazole scaffold is best illustrated through the successful development of several marketed drugs.

Rufinamide: A Novel Anticonvulsant

Rufinamide (Banzel® or Inovelon®) is an antiepileptic drug used for the adjunctive treatment of seizures associated with Lennox-Gastaut syndrome.[12][13][14] Developed by Novartis, its unique triazole-derivative structure sets it apart from other anticonvulsant medications.[12][15] The synthesis of Rufinamide typically involves a 1,3-dipolar cycloaddition of 2,6-difluorobenzyl azide with a suitable propiolate derivative, followed by amidation to form the final product.[16][17][18] The 1,2,3-triazole ring is a critical pharmacophore, and its interaction with voltage-gated sodium channels is believed to be central to Rufinamide's mechanism of action.[19]

Visualizing the Core Synthesis of Rufinamide

Rufinamide_Synthesis reactant1 2,6-Difluorobenzyl Azide C7H5F2N3 intermediate Methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate C11H9F2N3O2 reactant1->intermediate Cu(I) Catalysis (Click Chemistry) reactant2 Methyl Propiolate C4H4O2 reactant2->intermediate product Rufinamide C10H8F2N4O intermediate->product Ammonolysis (NH3)

Caption: A simplified representation of a key synthetic step in the production of Rufinamide.

Tazobactam: A β-Lactamase Inhibitor

Tazobactam is a potent inhibitor of bacterial β-lactamase enzymes and is co-administered with β-lactam antibiotics, such as piperacillin, to overcome antibiotic resistance.[20][21] The fused 1,2,3-triazole-containing penicillanic acid sulfone structure of Tazobactam is crucial for its inhibitory activity.[21][22] The synthesis of Tazobactam is a complex, multi-step process, with the formation of the triazole ring being a key transformation.[23] The triazole moiety is thought to play a role in the irreversible inactivation of the β-lactamase enzyme.[22]

Representative Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a general protocol for a copper-catalyzed azide-alkyne cycloaddition reaction, which is a fundamental step in the synthesis of many 1,2,3-triazole-containing molecules.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Appropriate solvent (e.g., water, t-butanol/water, DMSO)

Procedure:

  • Dissolve the azide- and alkyne-functionalized molecules in the chosen solvent system.

  • In a separate vial, prepare a stock solution of the copper(II) sulfate and the ligand (e.g., THPTA in water).

  • Add the copper/ligand solution to the reaction mixture containing the azide and alkyne.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.

  • Stir the reaction at room temperature for the appropriate time (typically 1-24 hours), monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by extraction or purified directly by chromatography to isolate the desired 1,2,3-triazole product.

Note: The specific equivalents of reactants, catalyst, and ligand, as well as the reaction time and temperature, will need to be optimized for each specific substrate pair.

Comparative Analysis of Synthetic Methodologies for Fused 1,2,3-Triazoles

Methodology Advantages Disadvantages Typical Conditions Regioselectivity
Intramolecular Thermal Cycloaddition Metal-free, often high yielding due to entropic favorability.[9]May require high temperatures, potential for side reactions.High-boiling solvent (e.g., toluene, xylene), reflux.Dependent on the linker length and structure.[7]
Intramolecular Copper-Catalyzed Cycloaddition (CuAAC) Mild reaction conditions, high regioselectivity for the 1,4-disubstituted triazole analog.[24]Requires a copper catalyst, which may need to be removed from the final product.CuSO₄, sodium ascorbate, ligand (e.g., THPTA), aqueous or mixed solvent systems, room temperature.[25][26]Typically yields the 1,4-disubstituted triazole isomer.[3]
Intramolecular Ruthenium-Catalyzed Cycloaddition (RuAAC) High regioselectivity for the 1,5-disubstituted triazole analog, compatible with internal alkynes.[1][6]Ruthenium catalysts can be expensive.Ru catalyst (e.g., Cp*RuCl(PPh₃)₂), various solvents, elevated temperatures.[6]Typically yields the 1,5-disubstituted triazole isomer.[1][6]
Multicomponent Reaction (MCR) followed by IAAC High efficiency and atom economy, rapid generation of molecular diversity.[7][11]Can be challenging to optimize MCR conditions, may require subsequent cyclization step.Varies depending on the specific MCR (e.g., Ugi, Passerini).[7]Dependent on the subsequent intramolecular cyclization.

Future Perspectives

The field of fused 1,2,3-triazole synthesis continues to evolve, with ongoing research focused on the development of more efficient, sustainable, and stereoselective methodologies. The use of flow chemistry, photoredox catalysis, and enzymatic approaches for the synthesis of these important scaffolds is expected to become more prevalent. As our understanding of the biological roles of fused 1,2,3-triazoles deepens, we can anticipate the discovery and development of new therapeutic agents based on this versatile and powerful pharmacophore.

References

Methodological & Application

Laboratory synthesis protocol for 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Introduction and Significance

This compound, bearing CAS Number 97507-52-3, is a heterocyclic compound featuring a fused benzotriazole and cyclohexanone ring system.[1] This structural motif is of interest to researchers in medicinal chemistry and materials science. The benzotriazole core is a known pharmacophore found in a variety of biologically active molecules, while the tetrahydro-benzotriazolone scaffold offers a three-dimensional structure that can be explored for targeted interactions with biological macromolecules.[2][3] Furthermore, compounds of this class have potential applications as UV stabilizers.[1]

This document provides a comprehensive guide to the laboratory synthesis of this target compound. It is designed for an audience of researchers and professionals in organic synthesis and drug development, offering a detailed protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the key reaction, provide a step-by-step experimental procedure, and outline the necessary characterization methods to ensure the synthesis of a pure, validated product.

Scientific Principles: The Huisgen 1,3-Dipolar Cycloaddition

The synthesis of the target molecule is elegantly achieved through a Huisgen 1,3-dipolar cycloaddition.[4][5] This powerful reaction forms a five-membered heterocyclic ring from the union of a 1,3-dipole and a "dipolarophile."[6] In this specific synthesis, the key reactants are phenyl azide (the 1,3-dipole) and cyclohexane-1,3-dione (which provides the dipolarophile).

The Role of Tautomerism:

Cyclohexane-1,3-dione exists in equilibrium between its diketo form and its more stable enol tautomer, 3-hydroxycyclohex-2-en-1-one.[7] This tautomerization is crucial as it generates the carbon-carbon double bond (C=C) necessary to act as the dipolarophile in the cycloaddition reaction. The enol's double bond is the 2π-electron component that reacts with the 4π-electron system of the azide.

Reaction Mechanism:

The reaction proceeds via a concerted, pericyclic mechanism involving a six-electron transition state.[5][8] The phenyl azide approaches the enol double bond of the cyclohexane-1,3-dione. The terminal nitrogen atoms of the azide bond to the two carbons of the double bond in a single, concerted step. This process is typically stereoconservative.[5] Following the cycloaddition, a spontaneous dehydration (loss of a water molecule) from the resulting intermediate leads to the formation of the stable, aromatic triazole ring, yielding the final product.

Experimental Protocol

This protocol details the synthesis of this compound from commercially available starting materials.

Materials and Reagents:

Reagent/MaterialFormulaMolecular Wt.QuantitySupplier Notes
Cyclohexane-1,3-dioneC₆H₈O₂112.13 g/mol 1.12 g (10.0 mmol)Reagent grade, >98%
Phenyl AzideC₆H₅N₃119.13 g/mol 1.19 g (10.0 mmol)Caution: Potentially explosive
TolueneC₇H₈92.14 g/mol 50 mLAnhydrous
Ethyl AcetateC₄H₈O₂88.11 g/mol As neededFor chromatography
HexanesC₆H₁₄86.18 g/mol As neededFor chromatography
Anhydrous Sodium SulfateNa₂SO₄142.04 g/mol As neededFor drying
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer/hotplate----
Rotary evaporator----

Safety Precautions:

  • Phenyl azide is a potentially explosive compound, especially when heated or subjected to shock. It should be handled with extreme care in a well-ventilated fume hood, behind a safety shield. Avoid using metal spatulas for transfer. Prepare only the required amount and use it immediately.

  • Toluene is a flammable and volatile solvent. All heating should be performed using a heating mantle or oil bath, with no open flames.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclohexane-1,3-dione (1.12 g, 10.0 mmol).

  • Dissolution: Add 50 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the cyclohexane-1,3-dione is fully dissolved.

  • Addition of Phenyl Azide: Carefully add phenyl azide (1.19 g, 10.0 mmol) to the solution using a syringe or a glass pipette.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes:ethyl acetate. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting materials), allow the flask to cool to room temperature.

  • Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue is purified by column chromatography on silica gel.

    • Prepare a slurry of silica gel in hexanes and pack the column.

    • Load the crude product onto the column.

    • Elute the column with a gradient of ethyl acetate in hexanes (starting from 10% ethyl acetate and gradually increasing to 30%) to isolate the pure product.

  • Final Product Isolation: Collect the fractions containing the desired product (identified by TLC). Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

  • Drying and Characterization: Dry the product under vacuum. Determine the final mass and calculate the yield. Characterize the compound using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. Determine the melting point.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Add Cyclohexane-1,3-dione and Toluene to Flask dissolve 2. Stir to Dissolve reactants->dissolve add_azide 3. Add Phenyl Azide dissolve->add_azide reflux 4. Heat to Reflux (12-24h) Monitor by TLC add_azide->reflux cool 5. Cool to RT reflux->cool evaporate 6. Remove Toluene cool->evaporate purify 7. Column Chromatography evaporate->purify isolate 8. Isolate & Dry Product purify->isolate characterize 9. Characterization (NMR, IR, MS, MP) isolate->characterize

Caption: Workflow for the synthesis of this compound.

Characterization Data

PropertyValue
Molecular FormulaC₁₂H₁₁N₃O
Molecular Weight213.24 g/mol
AppearanceExpected to be a white to off-white crystalline solid.[1]
SolubilitySoluble in organic solvents like ethanol and acetone; limited solubility in water.[1]
Expected Spectroscopic Data
¹H NMRSignals corresponding to the phenyl protons and the three methylene groups of the cyclohexanone ring.
¹³C NMRResonances for the carbonyl carbon, the aromatic carbons, the triazole carbons, and the aliphatic carbons.
IR SpectroscopyCharacteristic peaks for C=O (ketone) stretching, C=C (aromatic) stretching, and N=N (triazole) stretching.
Mass SpectrometryMolecular ion peak (M+) at m/z = 213.24.

Conclusion

The protocol described provides a reliable and mechanistically sound method for the synthesis of this compound. By leveraging the principles of the Huisgen 1,3-dipolar cycloaddition, this procedure offers a direct route to a valuable heterocyclic scaffold. Adherence to the safety precautions, particularly concerning the handling of phenyl azide, is paramount for the successful and safe execution of this synthesis. Proper characterization of the final product is essential to validate its structure and purity, enabling its use in further research and development endeavors.

References

Comprehensive Analytical Characterization of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (C₁₂H₁₁N₃O). As a compound with potential applications as a UV stabilizer and a scaffold in medicinal chemistry, rigorous structural confirmation and purity assessment are paramount.[1][2] This document outlines an integrated approach utilizing chromatography and spectroscopy, explaining the causality behind procedural choices to ensure robust and reproducible results. Protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy are detailed for researchers in synthetic chemistry and drug development.

Introduction and Physicochemical Overview

This compound is a bicyclic heterocyclic compound featuring a phenyl-substituted benzotriazole fused to a cyclohexanone ring.[1][3] This unique architecture necessitates a multi-technique approach for unambiguous characterization. The primary objectives of this analytical workflow are to confirm the chemical identity, elucidate the structure, and determine the purity of the synthesized compound.

The initial step in any characterization is understanding the fundamental properties of the molecule. Table 1 summarizes the key physicochemical descriptors for the target compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁N₃O[1]
Molecular Weight 213.24 g/mol [4]
CAS Number 97507-52-3[1]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water[1]
InChI Key VQHCVLOZJJUGAQ-UHFFFAOYSA-N[4]

Integrated Analytical Workflow

A full characterization is not a linear process but an integrated system where each technique provides complementary information. The workflow below illustrates the logical progression from purity assessment to definitive structural elucidation.

Analytical_Workflow cluster_0 Purity & Identity cluster_1 Structural Elucidation cluster_2 Final Confirmation Synthesis Synthesized Compound HPLC HPLC-UV (Purity Assessment) Synthesis->HPLC Initial Check LCMS LC-MS (Molecular Weight Confirmation) HPLC->LCMS Confirm Main Peak NMR NMR Spectroscopy (¹H, ¹³C) (Connectivity) LCMS->NMR Purified Sample FTIR FTIR Spectroscopy (Functional Groups) LCMS->FTIR Elemental Elemental Analysis (Elemental Composition) LCMS->Elemental Final Fully Characterized Compound NMR->Final FTIR->Final Elemental->Final

Figure 1: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity Determination

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of small organic molecules. A reverse-phase method is ideal for this compound due to its moderate polarity.

Rationale for Method Selection
  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the phenyl and heterocyclic moieties.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure the elution of both the main compound and any potential impurities with differing polarities.

  • Modifier: Formic acid is added to the mobile phase to protonate silanol groups on the stationary phase, reducing peak tailing and improving peak shape. It also ensures the analyte is in a consistent protonation state, which is crucial for reproducibility and for subsequent mass spectrometry analysis.[5]

Protocol: HPLC-UV Analysis
  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.

  • Instrumentation:

    • HPLC System: Standard system with a UV-Vis detector (e.g., Shimadzu Prominence, Agilent 1260).[6]

    • Column: C18 reverse-phase column (e.g., Phenomenex Kinetex, 4.6 x 150 mm, 5 µm).

    • Detection Wavelength: 254 nm, where the phenyl and benzotriazole chromophores exhibit strong absorbance.

  • Chromatographic Conditions:

Table 2: HPLC Method Parameters

ParameterSetting
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Gradient Program 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-20 min: 40% B
  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity level of >95% is typically required for subsequent biological or advanced characterization studies.[7]

Mass Spectrometry for Molecular Weight Confirmation

LC-MS is a powerful technique that couples the separation power of HPLC with the mass analysis capabilities of a mass spectrometer. It is used here to confirm the molecular weight of the compound eluting at the main HPLC peak.

Rationale for Method Selection
  • Ionization Method: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar to moderately polar organic molecules, minimizing fragmentation and maximizing the abundance of the molecular ion.[5]

  • Polarity: Positive ion mode is selected because the nitrogen atoms in the triazole ring can be readily protonated to form a stable [M+H]⁺ ion.

Protocol: LC-MS Analysis
  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., AB Sciex API 5000, Agilent Q-TOF).[6]

  • LC Conditions: Use the same HPLC method as described in Section 3.2.

  • MS Conditions:

Table 3: Mass Spectrometer Parameters (ESI+)

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 4000 V
Drying Gas Nitrogen
Gas Temperature 350 °C
Scan Range m/z 100–500
  • Expected Results: The primary ion observed should correspond to the protonated molecule [M+H]⁺.

    • Calculated Exact Mass for [C₁₂H₁₂N₃O]⁺: 214.0975

    • Observed m/z: 214.1 ± 0.1 (for low-resolution MS) or 214.0975 ± 5 ppm (for high-resolution MS).

    • Key Fragments: Tandem MS (MS/MS) can induce fragmentation. Common losses for triazoles include N₂ (28 Da) and cleavage of the tetrahydro-ketone ring.[5]

Spectroscopic Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential.

¹H NMR provides information on the number, environment, and connectivity of protons. ¹³C NMR reveals the number and types of carbon atoms (aliphatic, aromatic, carbonyl). Together, they allow for the complete assembly of the molecular structure.[8][9]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: A 400 MHz or higher NMR spectrometer (e.g., Bruker Avance).

  • Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. If necessary, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed to confirm assignments.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

Assignment¹H δ (ppm), Multiplicity, J (Hz)¹³C δ (ppm)Rationale
Phenyl-H (ortho, meta, para) 7.4 - 8.1, m120 - 135Aromatic protons and carbons of the N-phenyl substituent.[10][11]
-CH₂- (Position 5) ~2.9, t~35Aliphatic protons adjacent to the carbonyl group, deshielded.
-CH₂- (Position 6) ~2.2, m~22Methylene protons in the middle of the aliphatic chain.
-CH₂- (Position 7) ~2.6, t~28Aliphatic protons adjacent to the triazole-fused carbon.
C=O (Position 4) -~195Ketone carbonyl carbon, highly deshielded.[12]
Triazole-C (fused) -~145-155Carbons within the fused triazole ring system.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

This technique will confirm the presence of the key carbonyl (C=O) group from the cyclohexanone ring, the aromatic C=C bonds of the phenyl and benzotriazole systems, and the aliphatic C-H bonds.[13][14]

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A standard FTIR spectrometer (e.g., Perkin Elmer Paragon 1000).[15]

  • Acquisition: Scan the sample from 4000 to 400 cm⁻¹.

Table 5: Predicted FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3000 C-H StretchAromatic (Phenyl)
3000 - 2850 C-H StretchAliphatic (Cyclohexane ring)
~1680 C=O StretchConjugated Ketone
~1600, ~1490 C=C StretchAromatic Rings
~1450 N=N StretchTriazole Ring
~1250 C-N StretchAryl-Nitrogen
~750 C-H BendAromatic (out-of-plane)

Elemental Analysis for Formula Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound, offering final confirmation of the molecular formula.

Table 6: Calculated Elemental Composition for C₁₂H₁₁N₃O

ElementTheoretical Mass %
Carbon (C) 67.59%
Hydrogen (H) 5.20%
Nitrogen (N) 19.71%

An experimental result within ±0.4% of these theoretical values is considered a confirmation of the elemental composition and, by extension, the molecular formula.

Conclusion

The analytical strategy detailed in this application note provides a robust and self-validating framework for the complete characterization of this compound. By integrating chromatographic separation with comprehensive spectroscopic analysis, researchers can confidently verify the identity, purity, and structure of this compound. Adherence to these protocols will ensure high-quality, reproducible data essential for research and development in materials science and medicinal chemistry.

References

NMR and IR spectroscopy of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Spectroscopic Characterization of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Abstract

This technical guide provides a detailed application protocol for the structural elucidation of this compound (CAS Number: 97507-52-3) using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1] Benzotriazole derivatives are a significant class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science.[2][3] Accurate and unambiguous structural confirmation is paramount in the development and quality control of these molecules. This document offers researchers, scientists, and drug development professionals a comprehensive walkthrough of experimental protocols, data interpretation, and the synergistic power of NMR and IR for confirming molecular identity.

Molecular Structure and Spectroscopic Rationale

The target molecule, this compound, possesses a unique fused-ring system containing both aromatic and aliphatic moieties, as well as distinct functional groups. This structural complexity makes it an excellent candidate for analysis by multiple spectroscopic techniques.

  • NMR Spectroscopy will provide detailed information about the carbon-hydrogen framework, revealing the number of distinct proton and carbon environments, their connectivity through spin-spin coupling, and their chemical environment.[4][5][6]

  • IR Spectroscopy will serve to confirm the presence of key functional groups, most notably the ketone carbonyl (C=O) and the aromatic ring, by identifying their characteristic vibrational frequencies.[7]

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides a detailed map of the molecular skeleton.

Protocol: NMR Sample Preparation and Acquisition

High-quality NMR spectra are contingent upon correctly prepared samples. The following protocol outlines the critical steps to ensure optimal results.

  • Analyte Preparation: Weigh approximately 5-10 mg of this compound into a clean, dry vial. The precise amount depends on the spectrometer's sensitivity and the desired experiment.[8]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10] The choice of solvent is critical; it must dissolve the compound completely and its residual signal should not overlap with analyte peaks. Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium lock signal required for field stabilization by the spectrometer.[9]

  • Filtration: To achieve high spectral resolution, the sample must be free of any particulate matter. Filter the solution through a pipette packed with a small plug of glass wool or cotton directly into a clean, high-quality 5 mm NMR tube.[11] Suspended solids disrupt the magnetic field homogeneity, leading to broadened peaks.[8]

  • Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Label the tube clearly near the top.[10]

  • Spectrometer Setup: Insert the sample into the spectrometer. The instrument will perform automatic locking and shimming procedures to optimize the magnetic field homogeneity across the sample volume.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to aid in definitive assignments.

Predicted ¹H and ¹³C NMR Data Interpretation

Based on the molecular structure, the following signals are anticipated. Chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Spectrum (Predicted):

  • Aromatic Protons (Phenyl Ring): Expect signals in the range of δ 7.5-8.2 ppm. The protons ortho, meta, and para to the triazole ring will exhibit distinct chemical shifts and coupling patterns, likely appearing as complex multiplets. The total integration for this region should correspond to 5 protons.

  • Aliphatic Protons (Tetrahydro Ring): Three distinct methylene (-CH₂-) groups are present.

    • -CH₂-C=O (Position 5): This group, adjacent to the carbonyl, will be deshielded and is expected to appear as a triplet around δ 2.8-3.0 ppm.

    • -CH₂-C-N (Position 7): This group, adjacent to the triazole ring, is also deshielded and should appear as a triplet around δ 3.1-3.3 ppm.

    • -CH₂- (Position 6): This central methylene group will be coupled to its neighbors and is expected to appear as a multiplet (likely a quintet or sextet) around δ 2.2-2.4 ppm.

¹³C NMR Spectrum (Predicted):

  • Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear as a singlet at the far downfield end of the spectrum, typically around δ > 190 ppm.

  • Aromatic Carbons: Six signals are expected for the phenyl ring between δ 120-145 ppm. This includes the ipso-carbon attached to the nitrogen and five C-H carbons.

  • Triazole Carbons (C-N): The two quaternary carbons of the fused triazole ring will appear in the aromatic region, likely between δ 130-150 ppm.

  • Aliphatic Carbons: Three signals corresponding to the methylene groups in the saturated ring are expected in the upfield region of the spectrum, typically δ 20-40 ppm.

Table 1: Summary of Predicted NMR Spectral Data

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H7.5 - 8.2Multiplet5H, Phenyl group protons
¹H3.1 - 3.3Triplet2H, -CH₂- at position 7
¹H2.8 - 3.0Triplet2H, -CH₂- at position 5
¹H2.2 - 2.4Multiplet2H, -CH₂- at position 6
¹³C> 190SingletC=O (ketone)
¹³C120 - 150Multiple Singlets8C total: 6 from Phenyl ring, 2 from Triazole ring
¹³C20 - 40Multiple Singlets3C, Aliphatic -CH₂- groups

Note: These are predicted values based on general principles and data for similar compounds. Actual values may vary based on solvent and experimental conditions.[12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The Attenuated Total Reflectance (ATR) sampling method is particularly advantageous as it requires minimal to no sample preparation.[15][16]

Protocol: ATR-FTIR Data Acquisition
  • Background Scan: Before analyzing the sample, a background spectrum must be collected. This involves running a scan with nothing on the ATR crystal. This spectrum of the ambient environment (air, CO₂, water vapor) is stored and automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound powder directly onto the surface of the ATR crystal (commonly diamond).[16][17]

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly against the crystal. Good contact is essential for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.[15][17]

  • Data Collection: Initiate the sample scan. The instrument will direct a beam of infrared light through the crystal, where it reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, and specific wavelengths are absorbed based on the molecular vibrations of the functional groups present.[18][19]

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface with a soft tissue lightly moistened with a suitable solvent (e.g., isopropanol or acetone).

Predicted IR Data Interpretation

The IR spectrum will provide a unique fingerprint for the molecule, with key absorption bands confirming its structure.

Table 2: Summary of Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3100 - 3000MediumC-H StretchAromatic C-H (Phenyl ring)
2990 - 2850MediumC-H StretchAliphatic C-H (-CH₂- groups)[12]
~1685Strong, SharpC=O StretchKetone carbonyl group
~1600, ~1475Medium-StrongC=C StretchAromatic ring skeletal vibrations
1400 - 1200MediumC-N Stretch / N=NTriazole ring vibrations[20]
Below 900Medium-StrongC-H BendAromatic out-of-plane bending

The most diagnostic peak will be the strong, sharp absorption around 1685 cm⁻¹, which is characteristic of a conjugated ketone. The presence of peaks both above and below 3000 cm⁻¹ confirms the existence of both aromatic (sp²) and aliphatic (sp³) C-H bonds, respectively.

Integrated Workflow and Conclusion

The structural confirmation of this compound is achieved by synthesizing the information from both NMR and IR spectroscopy.

cluster_nmr NMR Analysis cluster_ir IR Analysis (ATR) start Sample: 2-phenyl-2,5,6,7-tetrahydro- 4H-1,2,3-benzotriazol-4-one nmr_prep Sample Prep: Dissolve ~5-10 mg in 0.7 mL CDCl₃ start->nmr_prep ir_bkg Collect Background Spectrum start->ir_bkg nmr_filter Filter into NMR Tube nmr_prep->nmr_filter nmr_acq Acquire ¹H & ¹³C Spectra nmr_filter->nmr_acq nmr_data NMR Data: - Chemical Shifts (δ) - Coupling (J) - Integration nmr_acq->nmr_data analysis Integrated Data Analysis nmr_data->analysis ir_sample Place Solid Sample on Crystal & Apply Pressure ir_bkg->ir_sample ir_acq Acquire Spectrum ir_sample->ir_acq ir_data IR Data: - Wavenumbers (cm⁻¹) - Key Functional Groups ir_acq->ir_data ir_data->analysis conclusion Structural Confirmation analysis->conclusion

References

Application Note & Protocol: Evaluating the Antimicrobial Potential of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Benzotriazole Scaffolds in Antimicrobial Research

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical entities with potential therapeutic efficacy. Among these, benzotriazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3] The unique structural features of the benzotriazole ring, including its ability to form hydrogen bonds and participate in π-π stacking interactions, make it a versatile scaffold for drug design.[1] Modifications to the benzotriazole core, such as the addition of aryl and heteroaryl substitutions, have been shown to enhance antibacterial activity against a range of pathogens.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antimicrobial properties of a specific benzotriazole derivative: 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one . While the broader class of benzotriazoles shows promise, this specific compound remains largely uncharacterized in the scientific literature regarding its antimicrobial spectrum and potency. Therefore, this document outlines a comprehensive and robust framework for its initial antimicrobial screening and characterization, adhering to internationally recognized standards.

The protocols herein are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the generated data is reproducible, standardized, and comparable to existing antimicrobial research.[4][5]

Physicochemical Properties of the Test Compound

  • Compound Name: this compound

  • Molecular Formula: C₁₂H₁₁N₃O

  • Appearance: Typically a white to off-white crystalline solid.[4]

  • Solubility: Soluble in organic solvents such as ethanol and acetone, with limited solubility in water.[4] Initial solubility testing is crucial for the preparation of stock solutions for antimicrobial assays.

Postulated Mechanism of Action: An Investigative Starting Point

While the precise mechanism of action for this compound is yet to be elucidated, insights can be drawn from related benzotriazole and benzothiazole derivatives. Many of these compounds are known to exert their antimicrobial effects by disrupting the integrity of the bacterial cell membrane, leading to cell lysis and death.[3][6] Other proposed mechanisms for related heterocyclic compounds include the inhibition of essential enzymes such as DNA gyrase.[6]

Initial assays should, therefore, focus on determining the compound's general antimicrobial activity (bacteriostatic vs. bactericidal) and its spectrum. Subsequent, more advanced studies could explore its effects on cell membrane potential, permeability, and enzymatic activity to pinpoint its specific molecular targets.

Experimental Workflow for Antimicrobial Characterization

The following diagram outlines the logical flow for the comprehensive antimicrobial evaluation of a novel compound like this compound.

Caption: Workflow for Antimicrobial Evaluation.

Core Protocols for Antimicrobial Susceptibility Testing

The following protocols are adapted from CLSI guidelines and are designed for the initial characterization of a novel, water-insoluble compound.

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7][8][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cation-adjusted Mueller-Hinton Broth (MHB), sterile

  • 96-well sterile microtiter plates

  • Selected bacterial and/or fungal strains (see Table 1)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Reference antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Compound Stock Solution:

    • Due to its limited water solubility, prepare a high-concentration stock solution of this compound in 100% DMSO. A starting concentration of 1280 µg/mL is recommended for initial screening.

    • Note: The final concentration of DMSO in the assay wells should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.[1]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microtiter Plate Setup:

    • In a 96-well plate, perform serial two-fold dilutions of the compound stock solution in MHB. The typical concentration range to screen is 128 µg/mL to 0.25 µg/mL.

    • Include a positive control (MHB with inoculum, no compound) and a negative control (MHB only).

    • Also, include a solvent control (MHB with inoculum and the highest concentration of DMSO used in the assay).

    • A reference antibiotic should be run in parallel to ensure the validity of the assay.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well (except the negative control).

    • Incubate the plate at 35°C ± 2°C for 18-24 hours for most bacteria.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[7][8]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[8][10]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth in the MIC assay.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (i.e., a ≥99.9% reduction in CFU/mL).[10]

Protocol 3: Agar Disk Diffusion (Kirby-Bauer) Method

This qualitative method provides a preliminary assessment of the compound's antimicrobial activity and is useful for screening against a large number of organisms.[11][12]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile blank paper disks (6 mm diameter)

  • Prepared stock solution of the test compound

  • Bacterial inoculum prepared as in Protocol 1

Procedure:

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension (0.5 McFarland).

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

  • Disk Preparation and Application:

    • Impregnate sterile blank paper disks with a known amount of the this compound solution. A common starting point is to apply 10-20 µL of a concentrated stock to each disk.

    • Allow the solvent to evaporate completely in a sterile environment.

    • Using sterile forceps, place the impregnated disks onto the inoculated MHA plate.

    • Gently press the disks to ensure complete contact with the agar surface.

  • Incubation and Measurement:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the area of no growth) around each disk in millimeters.

Quality Control and Reference Strains

The use of well-characterized quality control (QC) strains is mandatory to ensure the accuracy and reproducibility of antimicrobial susceptibility testing.[2][13][14] The following ATCC (American Type Culture Collection) strains are recommended for routine QC.

Organism ATCC Number Gram Stain Rationale
Staphylococcus aureus25923Gram-positiveRepresentative of Gram-positive cocci
Escherichia coli25922Gram-negativeRepresentative of Enterobacteriaceae
Pseudomonas aeruginosa27853Gram-negativeRepresentative of non-fermenting Gram-negative bacilli
Candida albicans90028N/A (Fungus)Representative of pathogenic yeast

Data Presentation and Interpretation

Quantitative data from the MIC and MBC assays should be presented in a clear, tabular format.

Microorganism MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio
S. aureus ATCC 25923
E. coli ATCC 25922
P. aeruginosa ATCC 27853
C. albicans ATCC 90028
Reference Antibiotic

Interpretation of MBC/MIC Ratio:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Potential Signaling Pathways and Further Research

The initial screening results will guide the direction of future research. If this compound demonstrates significant antimicrobial activity, subsequent studies should focus on elucidating its mechanism of action.

Caption: Investigating the Mechanism of Action.

Conclusion

This application note provides a comprehensive framework for the initial antimicrobial evaluation of this compound. By adhering to standardized protocols and employing appropriate quality control measures, researchers can generate reliable and reproducible data to assess the potential of this novel compound as a lead for the development of new antimicrobial agents. The versatile benzotriazole scaffold holds considerable promise, and a systematic approach to its biological characterization is the crucial first step in unlocking its therapeutic potential.

References

Application Notes and Protocols for the In Vitro Evaluation of Novel Benzotriazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a strategic framework and detailed protocols for the initial in vitro characterization of novel benzotriazole-based compounds. Benzotriazole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry, with derivatives showing significant potential as anticancer agents.[1] This document is designed for researchers, scientists, and drug development professionals, offering a suite of validated assays to determine cytotoxicity, elucidate mechanisms of action, and identify potential molecular targets. The protocols emphasize scientific integrity, providing not just procedural steps but also the underlying rationale and critical control experiments necessary to ensure data trustworthiness and avoid common artifacts associated with high-throughput screening of novel chemical entities.

Introduction: The Therapeutic Potential of the Benzotriazole Scaffold

The benzotriazole moiety, a bicyclic system consisting of a benzene ring fused to a 1,2,3-triazole ring, is of immense interest in drug discovery.[2][3] Its structural similarity to the endogenous purine nucleus allows it to act as a bioisostere, potentially interacting with a wide array of biological targets such as kinases and other enzymes that bind purines.[1] Preclinical evidence reveals that many benzotriazole derivatives exert potent antiproliferative effects against various cancer cell lines.[4] The primary mechanisms underpinning this activity often involve the induction of programmed cell death (apoptosis) and the disruption of the normal cell division cycle.[4][5]

Given this mechanistic background, a systematic in vitro evaluation is the critical first step in characterizing any novel benzotriazole derivative. The testing cascade proposed herein is designed to first establish cytotoxic potency and then to dissect the cellular pathways affected by the compound. This multi-pronged approach ensures a robust preliminary assessment, guiding further lead optimization and preclinical development.

The Initial Step: Assessing General Cytotoxicity

The foundational assay in any oncology drug discovery program is the determination of a compound's ability to inhibit cell proliferation or induce cell death. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The MTT assay is a widely adopted, simple, and cost-effective colorimetric method for this purpose.[6]

Causality: Why the MTT Assay?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of a cell population, which in most cases, correlates directly with the number of viable cells.[6] The assay's principle is the reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by mitochondrial reductase enzymes, primarily succinate dehydrogenase, in living cells.[7] The amount of formazan produced, quantified by measuring its absorbance after solubilization, is proportional to the number of metabolically active (viable) cells.

Critical Consideration: Assay Interference

A protocol's trustworthiness relies on its ability to produce valid data. With any novel chemical entity, it is crucial to rule out assay artifacts. Small molecules can interfere with assays by various means, including inherent color, fluorescence, or direct chemical reactivity with assay reagents.[8][9] Benzotriazole and its derivatives possess UV absorbance properties[2] and, like many heterocyclic compounds, could potentially interact directly with MTT, leading to a false positive or negative result.[7][10]

Therefore, a critical self-validating step must be performed before cellular assays.

Protocol 2.1: Control for Direct MTT Reduction
  • Prepare a cell-free 96-well plate.

  • Add the same complete cell culture medium used for your cellular experiments to all wells.

  • Add the novel benzotriazole compound to triplicate wells across the same concentration range planned for the cytotoxicity assay (e.g., 0.1 µM to 100 µM). Include vehicle-only (e.g., DMSO) control wells.

  • Add MTT reagent (to a final concentration of 0.5 mg/mL) to all wells.

  • Incubate for 4 hours at 37°C, protected from light.

  • Add DMSO or another suitable solvent to solubilize any formazan formed.

  • Read the absorbance at 570 nm.

  • Interpretation: If a significant increase in absorbance is observed in the compound-containing wells compared to the vehicle control, the compound is directly reducing MTT. In this case, the MTT assay is not suitable, and an alternative cytotoxicity assay, such as the Sulforhodamine B (SRB) assay (which measures total protein content) or a cell-counting method, should be used.

Protocol 2.2: MTT Assay for Cellular Cytotoxicity
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the novel benzotriazole compound in DMSO.[11] Create a series of 2X working solutions by serially diluting the stock in complete medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound working solutions in triplicate. Include a vehicle control (DMSO at the highest concentration used, typically ≤0.5%) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well. Incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Quantitative data should be summarized in a clear, tabular format.

Cell LineCompoundIC50 (µM) after 48h
MCF-7Novel Benzotriazole-X5.2 ± 0.4
HeLaNovel Benzotriazole-X8.9 ± 0.7
HEK293 (Normal)Novel Benzotriazole-X> 50
MCF-7Doxorubicin (Control)0.8 ± 0.1

Table 1: Hypothetical IC50 values for a novel benzotriazole compound, demonstrating potency against cancer cell lines and selectivity over a non-cancerous line.

Unraveling the Mechanism: Apoptosis and Cell Cycle Analysis

Once a compound demonstrates cytotoxic activity, the next logical step is to investigate how it kills the cells or inhibits their growth. For benzotriazole derivatives, apoptosis induction and cell cycle arrest are common mechanisms of action.[4][5]

Visualizing the Workflow

The following diagram illustrates the logical flow from identifying cytotoxicity to elucidating the underlying mechanism.

G cluster_0 Phase 1: Potency cluster_1 Phase 2: Mechanism cluster_2 Phase 3: Target ID Cytotoxicity Cytotoxicity Screening (MTT Assay) IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Caspase-Glo 3/7) IC50->Apoptosis If IC50 is potent CellCycle Cell Cycle Analysis (Flow Cytometry) IC50->CellCycle If IC50 is potent Kinase Target-Based Assay (Kinase Inhibition) Apoptosis->Kinase If apoptosis is induced CellCycle->Kinase If cell cycle is arrested

Figure 1: General workflow for in vitro characterization of novel compounds.

Detecting Apoptosis: The Caspase-Glo® 3/7 Assay

Causality: Apoptosis is a form of programmed cell death executed by a family of proteases called caspases. Caspases-3 and -7 are key "executioner" caspases, activated during the final stages of apoptosis. The Caspase-Glo® 3/7 assay provides a highly sensitive and straightforward method to measure their combined activity. The assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by activated caspase-3 and -7. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of caspase-3/7 activity.

Protocol 3.1: Caspase-Glo® 3/7 Assay
  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat them with the novel benzotriazole compound at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include vehicle-treated (negative) and staurosporine-treated (positive) controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.

  • Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Subtract the average background luminescence (from cell-free wells) and plot the relative luminescence units (RLU) for each treatment condition. An increase in luminescence compared to the vehicle control indicates apoptosis induction.

Analyzing Cell Cycle Distribution

Causality: Many anticancer agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M). Flow cytometry using propidium iodide (PI) staining is the gold standard for analyzing DNA content and determining the cell cycle distribution of a cell population.[11] PI is a fluorescent intercalating agent that binds stoichiometrically to DNA, meaning the fluorescence intensity of a stained cell is directly proportional to its DNA content.[11] This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

Protocol 3.2: Cell Cycle Analysis via PI Staining and Flow Cytometry
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the benzotriazole compound (e.g., at its IC50 concentration) for 24 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase staining buffer (e.g., containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

  • Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A is essential to degrade RNA, ensuring that PI only stains DNA.[11]

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate out debris and doublets and to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A significant increase in the percentage of cells in a particular phase compared to the control indicates cell cycle arrest.

Exploring a Potential Target: Kinase Inhibition

As purine isosteres, benzotriazoles are prime candidates for kinase inhibitors.[1] Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer.[4] Therefore, assessing a novel benzotriazole's ability to inhibit specific kinases can provide direct insight into its molecular mechanism.

Visualizing a Key Signaling Pathway

Many benzotriazoles have been found to inhibit kinases involved in pro-survival signaling, such as the MAPK/ERK pathway.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF phosphorylates Proliferation Cell Proliferation & Survival TF->Proliferation BZT Novel Benzotriazole-X BZT->MEK Inhibition?

Figure 2: The MAPK/ERK pathway, a potential target for benzotriazole inhibitors.

Universal Kinase Assay Protocol

A universal, fluorescence-based in vitro kinase assay can be adapted to screen for inhibition of various kinases. This protocol describes a general method adaptable for high-throughput screening.

Protocol 4.1: In Vitro Fluorescence-Based Kinase Assay
  • Reagent Preparation: Prepare assay buffer, a solution of the kinase of interest, a specific peptide substrate for that kinase, and ATP at a concentration near its Km for the enzyme.

  • Compound Plating: In a 384-well plate, serially dilute the novel benzotriazole compound to achieve a range of final assay concentrations. Include a known inhibitor for the kinase as a positive control and a DMSO-only vehicle control.

  • Kinase Reaction: Add the kinase and its peptide substrate to the wells. Initiate the kinase reaction by adding ATP. Incubate for a predetermined time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and add the detection reagents. In a time-resolved fluorescence resonance energy transfer (TR-FRET) format, this would involve adding a europium-labeled anti-phospho-specific antibody and an APC-labeled acceptor molecule.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the TR-FRET signal on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 for kinase inhibition.

Conclusion and Future Directions

References

Application Notes & Protocols: Development of Novel Therapeutics Using a Benzotriazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzotriazole Scaffold as a Privileged Structure in Drug Discovery

Benzotriazole (BtH), a bicyclic heterocyclic system, is a cornerstone in modern medicinal chemistry.[1] Comprising a benzene ring fused to a 1,2,3-triazole ring, this scaffold is considered a "privileged structure" due to its remarkable versatility and broad spectrum of pharmacological activities.[2][3] Its structural similarity to the endogenous purine nucleus allows it to act as an isostere, interacting with a wide array of biological targets.[3] Consequently, benzotriazole derivatives have demonstrated significant potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic agents.[4][5][6]

The chemical modularity of the benzotriazole core is a key advantage.[7] The triazole ring provides an ideal platform for chemical modifications, particularly at the N1 and N2 positions, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[6][7][8] This adaptability enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a desired biological target.[6]

This guide provides a comprehensive overview of the key stages in the development of novel therapeutics based on the benzotriazole scaffold. It details field-proven protocols for the synthesis of compound libraries, high-throughput screening for hit identification, and subsequent hit-to-lead optimization, with a focus on the development of protein kinase inhibitors as a primary example.

Section 1: Synthesis of Benzotriazole-Based Compound Libraries

The foundation of any screening campaign is a chemically diverse library of compounds. The benzotriazole scaffold's synthetic tractability allows for the rapid generation of numerous analogs. The general workflow involves synthesizing the core benzotriazole ring, followed by diversification through substitution at the nitrogen atoms.

Workflow for Benzotriazole Library Synthesis

G cluster_0 Core Synthesis cluster_1 Library Diversification A o-Phenylenediamine C 1H-Benzotriazole Core A->C Diazotization & Intramolecular Cyclization B Sodium Nitrite + Acetic Acid G N1/N2-Substituted Derivatives C->G Protocol 1.2 H N-Acyl Derivatives C->H Protocol 1.3 D N-Alkylation / N-Arylation (e.g., Alkyl Halides) E N-Acylation (e.g., Acid Chlorides) F Diverse Benzotriazole Library (Screening-Ready) G->F H->F

Caption: Synthetic workflow from starting materials to a diversified library.

Protocol 1.1: General Synthesis of the 1H-Benzotriazole Core

This protocol describes the foundational and most common method for synthesizing the unsubstituted benzotriazole ring system.[9][10]

Causality: The reaction proceeds via the diazotization of one amino group of o-phenylenediamine, which is then attacked intramolecularly by the second amino group, leading to spontaneous cyclization to form the stable triazole ring. Acetic acid provides the necessary acidic environment for the formation of nitrous acid from sodium nitrite.

  • Materials:

    • o-Phenylenediamine

    • Sodium Nitrite (NaNO₂)

    • Glacial Acetic Acid

    • Deionized Water

    • Ice Bath

    • Magnetic Stirrer and Stir Bar

    • Round-bottom flask

  • Procedure:

    • In a round-bottom flask, dissolve o-phenylenediamine in a mixture of glacial acetic acid and water.

    • Cool the solution to 0-5°C using an ice bath with continuous stirring. The temperature control is critical to prevent decomposition of the diazonium intermediate.

    • Prepare a solution of sodium nitrite in deionized water.

    • Add the sodium nitrite solution dropwise to the cooled o-phenylenediamine solution over 30-45 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

    • Allow the reaction mixture to warm to room temperature and stir for another 2 hours.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crude product with cold water to remove any unreacted salts and acid.

    • Recrystallize the product from a suitable solvent (e.g., ethanol/water) to obtain pure 1H-benzotriazole.

  • Validation: The final product can be validated using standard analytical techniques such as ¹H NMR, ¹³C NMR, and melting point determination, which should be consistent with literature values.

Protocol 1.2: Synthesis of N1/N2-Aryl Benzotriazoles via Intramolecular N-Arylation

N-substitution is a primary strategy for creating structural diversity and modulating the biological activity of benzotriazole derivatives.[8] This protocol provides a robust method for synthesizing N-aryl derivatives.[11]

Causality: This two-step, one-pot procedure first involves the diazotization of an o-chloroaniline derivative and subsequent coupling to form a triazene intermediate. This intermediate then undergoes a copper(I)-catalyzed intramolecular N-arylation, where the triazole nitrogen displaces the ortho-chlorine to form the fused ring system. This method avoids the use of potentially explosive azide reagents.[11]

  • Materials:

    • Substituted o-chloroaniline

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl)

    • Primary amine (R-NH₂)

    • Copper(I) Iodide (CuI)

    • Cesium Carbonate (Cs₂CO₃)

    • Toluene or Dichloromethane (DCM)

  • Procedure:

    • Step 1: Triazene Formation: a. Dissolve the o-chloroaniline in aqueous HCl and cool to 0°C. b. Add an aqueous solution of NaNO₂ dropwise to form the diazonium salt. c. In a separate flask, dissolve the primary amine and a base (e.g., sodium acetate) in water. d. Slowly add the diazonium salt solution to the amine solution at 0°C to form the o-chloro-1,2,3-triazene intermediate.

    • Step 2: Intramolecular Cyclization: a. Extract the triazene intermediate into an organic solvent like DCM. b. Add CuI as the catalyst and Cs₂CO₃ as the base to the organic solution. c. Stir the reaction mixture at room temperature or with gentle heating until TLC analysis indicates the consumption of the starting material.

    • Work-up: a. Filter the reaction mixture to remove the catalyst and base. b. Wash the filtrate with water and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. d. Purify the crude product by column chromatography on silica gel.

  • Validation: Successful synthesis of the N1-aryl benzotriazole is confirmed by NMR and mass spectrometry. The regioselectivity (N1 vs. N2 substitution) can often be determined by 2D NMR techniques like HMBC.

Section 2: High-Throughput Screening (HTS) for Protein Kinase Inhibitors

Once a diversified library is synthesized, it can be screened against biological targets. Benzotriazole derivatives are well-known inhibitors of protein kinases, which are critical regulators of cell signaling and are frequently dysregulated in diseases like cancer.[2][6][12]

Principle of Kinase Inhibition Screening

The goal is to identify "hits" from the library that inhibit the activity of a target kinase. A common method is to measure the kinase's ability to phosphorylate a substrate by quantifying the amount of ATP consumed in the reaction. The ADP-Glo™ Kinase Assay is a robust, luminescence-based system for this purpose.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Causality: The assay quantifies kinase activity by measuring the amount of ADP produced. In the first step, the kinase reaction is stopped, and unused ATP is depleted. In the second step, the remaining ADP is converted back to ATP, which is then used by luciferase to generate a light signal that is directly proportional to the initial kinase activity. An inhibitor will reduce kinase activity, leading to less ADP production and a lower light signal.

  • Materials:

    • Target Protein Kinase (e.g., Casein Kinase 2 - CK2)

    • Kinase-specific substrate and buffer

    • ATP solution

    • Benzotriazole compound library (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent

    • White, opaque 96-well or 384-well assay plates

    • Multichannel pipette or liquid handler

    • Plate-reading luminometer

  • Procedure:

    • Assay Setup: a. Prepare the kinase reaction buffer containing the kinase, substrate, and MgCl₂. b. In the assay plate, add 1 µL of each library compound per well (e.g., at a final concentration of 10 µM). Include positive controls (no inhibitor) and negative controls (no kinase).

    • Kinase Reaction: a. Add 2 µL of the kinase/substrate mix to each well. b. To initiate the reaction, add 2 µL of ATP solution to each well. c. Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

    • Signal Generation: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. b. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes at room temperature.

    • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis and Hit Identification:

    • Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_neg_ctrl) / (Lumi_pos_ctrl - Lumi_neg_ctrl))

    • A compound is typically classified as a "hit" if it shows inhibition greater than a predefined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the control wells).

Example HTS Data Table
Compound IDStructureConcentration (µM)Luminescence (RLU)% InhibitionHit?
BZT-001Core10950,0005.0No
BZT-042N1-phenyl10880,00012.0No
BZT-117 N1-(4-chlorophenyl) 10 150,000 85.0 Yes
BZT-205N1-benzyl10650,00035.0No
Positive CtrlDMSON/A1,000,0000.0N/A
Negative CtrlNo KinaseN/A10,000100.0N/A

Section 3: Hit-to-Lead Optimization and SAR

After identifying initial hits, the next phase involves synthesizing analogs to improve potency and selectivity and to understand the Structure-Activity Relationship (SAR). This iterative process is central to medicinal chemistry.

Workflow for Hit-to-Lead Optimization

G A HTS Hit Identified (e.g., BZT-117) B Synthesize Analogs (Vary R-groups on scaffold) A->B Iterative Design C Determine IC50 Values (Protocol 3.1) B->C Biological Testing D Analyze Data: Establish Structure-Activity Relationship (SAR) C->D Data Interpretation D->B Guide Next Synthesis Cycle E Lead Candidate (Improved Potency & Drug-like Properties) D->E Select Best Compounds

Caption: The iterative cycle of hit-to-lead optimization.

Protocol 3.1: Determination of IC₅₀ Values

The half-maximal inhibitory concentration (IC₅₀) is a quantitative measure of a compound's potency. It is determined by performing a dose-response experiment.

Causality: By testing the inhibitor across a range of concentrations, a sigmoidal curve can be generated that relates inhibitor concentration to the percentage of inhibition. The IC₅₀ is the concentration at which 50% of the maximal inhibition is achieved, providing a standardized metric for comparing the potency of different compounds.

  • Procedure:

    • Prepare serial dilutions of the hit compound and its analogs (e.g., 10-point, 3-fold dilutions starting from 50 µM).

    • Perform the kinase inhibition assay (Protocol 2.1) for each concentration point.

    • Calculate the % inhibition for each concentration.

    • Plot % inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.

SAR Analysis and Data Presentation

The SAR analysis links specific structural modifications to changes in biological activity. For benzotriazoles, substitutions on the fused benzene ring and the N1/N2 positions are common areas for modification.[7][13]

Example SAR Table for a Fictional Kinase Target

Compound IDScaffold PositionR-GroupIC₅₀ (nM)Rationale for Synthesis
BZT-117N1-Aryl (para)-Cl250Initial HTS Hit
SAR-01N1-Aryl (para)-H2,100Assess importance of halogen
SAR-02N1-Aryl (para)-F220Test smaller halogen
SAR-03N1-Aryl (para)-Br150Test larger halogen
SAR-04N1-Aryl (para)-CH₃1,500Test electronic vs. steric effect
SAR-05N1-Aryl (para)-CF₃85 Test strong electron-withdrawing group
SAR-06N1-Aryl (meta)-Cl980Test positional isomerism

Interpretation: From this hypothetical data, a medicinal chemist would conclude that a halogen at the para-position is favorable for activity, with bromine being slightly better than chlorine or fluorine. More significantly, a strong electron-withdrawing group like trifluoromethyl (-CF₃) dramatically improves potency, suggesting a key electronic interaction with the target protein's active site.

Section 4: Cellular Assays and Mechanistic Validation

A potent inhibitor in a biochemical assay must also demonstrate activity in a cellular context. Cellular assays are crucial for confirming that the compound can cross the cell membrane and engage its target in a more complex biological environment.

Target Engagement in a Cellular Context: FAK Signaling

Many benzotriazole derivatives have been developed as inhibitors of Focal Adhesion Kinase (FAK), a key enzyme in cancer cell proliferation, survival, and metastasis.[8]

G cluster_0 Upstream Signaling cluster_1 FAK Pathway cluster_2 Cellular Response Integrin Integrin Activation FAK FAK (Focal Adhesion Kinase) Integrin->FAK Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) FAK->Downstream Phosphorylation Cascade Response Cell Proliferation & Survival Downstream->Response Inhibitor Benzotriazole Inhibitor (Lead Cmpd) Inhibitor->FAK Inhibition

Caption: Inhibition of the FAK signaling pathway by a benzotriazole derivative.

Protocol 4.1: Cell Viability / Antiproliferative Assay (MTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Causality: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. An effective anticancer compound will reduce cell viability, resulting in a decreased colorimetric signal.

  • Materials:

    • Cancer cell line (e.g., MCF-7 breast cancer cells)[8]

    • Complete cell culture medium

    • Lead benzotriazole compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

    • Microplate reader (absorbance at ~570 nm)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the lead compound for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Add solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader.

  • Validation: The results are used to calculate an EC₅₀ or GI₅₀ (concentration for 50% growth inhibition), providing a measure of the compound's potency in a cellular context. This should ideally correlate with the biochemical IC₅₀.

Conclusion and Future Directions

The benzotriazole scaffold is a highly validated and versatile starting point for the development of novel therapeutics.[5][6] The protocols outlined in this guide provide a robust framework for progressing from initial chemical synthesis to the identification and characterization of lead compounds. The workflow of library synthesis, high-throughput screening, iterative SAR optimization, and cellular validation is a proven pathway in drug discovery.

Future work on promising lead candidates would involve more detailed mechanistic studies (e.g., cell cycle analysis, apoptosis assays), evaluation of off-target effects, and comprehensive ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to assess their drug-like properties before consideration for in vivo animal studies.[8]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (CAS 97507-52-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, troubleshoot experimental hurdles, and ultimately improve reaction yield and product purity.

The synthesis of this benzotriazole derivative, a valuable scaffold in medicinal chemistry, typically involves a multi-step process initiated by the diazotization of aniline, followed by an azo coupling reaction with a cyclic β-diketone, such as 1,3-cyclohexanedione or its derivatives like dimedone. This guide provides in-depth, field-proven insights to ensure a successful and reproducible outcome.

Reaction Overview and Mechanism

The core of the synthesis is the reaction between a benzenediazonium salt and an active methylene compound, in this case, 1,3-cyclohexanedione. The reaction proceeds in two key stages:

  • Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0–5 °C) to form the benzenediazonium chloride salt. This intermediate is highly reactive and thermally unstable.[1][2][3]

  • Azo Coupling & Cyclization: The electrophilic diazonium salt attacks the electron-rich enolate of 1,3-cyclohexanedione. The resulting azo compound is an unstable intermediate that spontaneously undergoes an intramolecular cyclization via nucleophilic attack of an enamine nitrogen onto the terminal nitrogen of the azo group, followed by dehydration to yield the stable tetrahydro-benzotriazol-4-one ring system.

ReactionMechanism cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling & Cyclization Aniline Aniline NaNO2_HCl NaNO2 / HCl (0-5 °C) Aniline->NaNO2_HCl Diazonium Benzenediazonium Chloride NaNO2_HCl->Diazonium AzoCompound Azo Intermediate (Unstable) Diazonium->AzoCompound Diketone 1,3-Cyclohexanedione Base Base (e.g., NaOAc) Diketone->Base Enolate Enolate Intermediate Base->Enolate Enolate->AzoCompound Azo Coupling Product 2-phenyl-2,5,6,7-tetrahydro- 4H-1,2,3-benzotriazol-4-one AzoCompound->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of the target compound.

Troubleshooting Guide: Question & Answer

This section addresses specific issues that may arise during the synthesis.

Q1: Why is my overall yield consistently low?

Low yield is the most common issue and can stem from several factors throughout the process. A systematic approach is required to identify the root cause.

  • Answer:

    • Inefficient Diazotization: The formation of the benzenediazonium salt is critically temperature-dependent. The reaction must be maintained between 0–5 °C.[1] Temperatures above 5 °C cause the diazonium salt to decompose, primarily to phenol and nitrogen gas, which significantly reduces the amount of electrophile available for the coupling reaction.[4][5]

      • Actionable Insight: Use a well-calibrated thermometer and an efficient ice/salt bath. Add the sodium nitrite solution slowly and sub-surface to prevent localized heating.

    • Incorrect pH during Coupling: The azo coupling step is highly pH-sensitive. The 1,3-cyclohexanedione needs to be deprotonated to its more reactive enolate form, which requires a basic or buffered medium (typically pH 4-6). However, if the solution is too alkaline, the diazonium salt can convert to a non-reactive diazotate ion.

      • Actionable Insight: Use a buffer like sodium acetate. Before adding the diazonium salt solution, ensure the pH of the 1,3-cyclohexanedione solution is correctly adjusted. Monitor the pH throughout the addition.

    • Purity of Reagents: The purity of the starting aniline is crucial. Impurities can interfere with the diazotization. Similarly, ensure the 1,3-cyclohexanedione is of high purity.

      • Actionable Insight: Use freshly distilled aniline if its purity is questionable. Verify the quality of all reagents before starting.

TroubleshootingYield Start Low Product Yield CheckTemp Was Diazotization Temp strictly 0-5 °C? Start->CheckTemp CheckpH Was Coupling pH controlled (4-6)? CheckTemp->CheckpH Yes Sol_Temp Root Cause: Diazonium Salt Decomposition. Solution: Improve cooling, slow addition. CheckTemp->Sol_Temp No CheckReagents Are Reagents (Aniline, Diketone) Pure? CheckpH->CheckReagents Yes Sol_pH Root Cause: Inefficient Coupling. Solution: Use buffer (NaOAc), monitor pH. CheckpH->Sol_pH No Sol_Reagents Root Cause: Side Reactions from Impurities. Solution: Purify/replace reagents. CheckReagents->Sol_Reagents No End Yield Improved CheckReagents->End Yes Sol_Temp->End Sol_pH->End Sol_Reagents->End ExperimentalWorkflow Start Start Prep_Diazonium Prepare Benzenediazonium Chloride (Aniline, NaNO₂, HCl) Maintain 0-5 °C Start->Prep_Diazonium Prep_Coupling Prepare Coupling Solution (1,3-Cyclohexanedione, NaOAc) Start->Prep_Coupling Reaction Combine Solutions Slowly (Vigorous Stirring, 0-5 °C) Prep_Diazonium->Reaction Prep_Coupling->Reaction Stir Stir for 30 min at 0-5 °C Reaction->Stir Filter Vacuum Filter Crude Product Stir->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Hot Ethanol (Optional: Charcoal Treatment) Wash->Recrystallize Isolate Isolate Pure Crystals (Filter, Wash, Dry) Recrystallize->Isolate End Pure Product Isolate->End

References

Technical Support Center: Purification of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one (CAS No. 97507-52-3). This document is designed for researchers, chemists, and drug development professionals who require this molecule in high purity for their work. As a crucial intermediate in various synthetic pathways and a compound with potential industrial applications such as a UV stabilizer, its purity is paramount for reliable and reproducible results.[1]

This guide moves beyond simple protocols to provide a deeper understanding of the "why" behind each step, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and purification of this compound.

Q1: What are the basic physical and solubility properties of this compound?

A1: this compound is typically an off-white to white crystalline solid.[1] Its solubility profile is a key factor in purification. It is generally soluble in organic solvents like ethanol and acetone but has very limited solubility in water.[1] This differential solubility is the cornerstone of effective recrystallization procedures.

Q2: What are the likely impurities I should expect in my crude product?

A2: The impurities will largely depend on the synthetic route. However, syntheses of benzotriazole derivatives often start from o-phenylenediamines and involve diazotization.[2][3] Based on this, common impurities may include:

  • Unreacted Starting Materials: Residual o-phenylenediamine or related precursors.

  • Colored Tarry Byproducts: Diazotization reactions are known to produce dark, tarry impurities which can be challenging to remove.[4]

  • Isomeric Byproducts: Depending on the reaction conditions, isomers may form.

  • Solvent Residues: Residual solvents from the reaction workup.

Q3: How can I perform a quick preliminary purity assessment of my crude material?

A3: Before committing to a large-scale purification, a quick assessment is crucial.

  • Visual Inspection: A highly pure product should be a white or nearly white crystalline solid.[1] Significant coloration (yellow, brown, or tarry appearance) indicates substantial impurities.

  • Thin-Layer Chromatography (TLC): This is the most informative quick check. Spot your crude material on a silica gel plate and elute with a solvent system (e.g., a mixture of ethyl acetate and hexane). A pure compound should ideally show a single spot. Multiple spots or streaking indicates the presence of impurities.

  • Melting Point: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.

Q4: Is this compound stable under standard purification conditions like heating?

A4: The benzotriazole moiety is generally stable.[1] However, like many organic compounds, prolonged exposure to high heat, strong acids, or strong bases should be avoided to prevent degradation. When performing recrystallization, it is advisable to use the minimum heating time required to dissolve the solid.

Section 2: Detailed Purification Protocols

Here, we detail the two most effective methods for purifying this compound: Recrystallization and Flash Column Chromatography.

Protocol 1: Decolorizing Recrystallization

This method is ideal for removing small amounts of impurities and particularly effective for colored, tarry byproducts when combined with activated charcoal.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the compound is highly soluble when hot and poorly soluble when cold. Based on its known properties, ethanol is an excellent starting point.[1] You can screen other solvents as detailed in Table 1.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude product to fully dissolve it. Continuous stirring and gentle heating on a hot plate will facilitate this.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a small amount (typically 1-2% by weight of your compound) of activated charcoal.[4][5]

  • Hot Filtration: Swirl the mixture and heat it briefly to boiling. Perform a hot gravity filtration using fluted filter paper to remove the charcoal and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the purified crystals under vacuum.

Data Presentation:

Table 1: Recrystallization Solvent Screening
Solvent Observation & Rationale
EthanolRecommended. Good solubility when hot, poor when cold.[1]
IsopropanolA good alternative to ethanol, may offer different crystal morphology.
AcetoneGenerally high solubility; may require addition of an anti-solvent like water to induce crystallization.[1]
Ethyl AcetateAnother potential candidate, often used for moderately polar compounds.
WaterPoor Choice. Limited solubility even when hot.[1]
Protocol 2: Flash Column Chromatography

This technique is superior for separating compounds with similar polarities or when recrystallization fails to yield a pure product.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using TLC (Silica gel 60 F254 plates). The ideal system gives the target compound an Rf value of ~0.3-0.4. A good starting point is an ethyl acetate/hexane mixture.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate), adsorb it onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Begin eluting with the mobile phase, starting with a low polarity (e.g., 10% Ethyl Acetate in Hexane) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions in test tubes and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Data Presentation:

Table 2: Example TLC System Development for Separation
Solvent System (v/v) Observations
20% Ethyl Acetate / 80% HexaneProduct Rf is low (~0.1). Impurities may be at the baseline or solvent front.
40% Ethyl Acetate / 60% Hexane Optimal. Product Rf is ~0.35. Good separation from a less polar spot (Rf ~0.6) and a more polar baseline spot.
60% Ethyl Acetate / 40% HexaneProduct Rf is high (~0.7). Poor separation from other components.

Section 3: Visual Workflows & Troubleshooting

General Purification Workflow

The following diagram outlines the decision-making process for purifying your crude product.

PurificationWorkflow Crude Crude Product PurityCheck Assess Purity (TLC, Visual) Crude->PurityCheck Recrystallize Protocol 1: Recrystallization PurityCheck->Recrystallize Minor / Colored Impurities Chromatography Protocol 2: Column Chromatography PurityCheck->Chromatography Multiple / Close-Spotting Impurities Analysis Final Purity Analysis (TLC, MP, NMR) Recrystallize->Analysis Chromatography->Analysis Analysis->Chromatography Still Impure PureProduct Pure Product Analysis->PureProduct Purity Confirmed

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide

Q: My final product after recrystallization is still yellow. What went wrong?

A: A persistent yellow hue usually points to residual chromophores (color-bearing impurities).

  • Insufficient Charcoal: You may not have used enough activated charcoal, or the contact time was too short. You can repeat the recrystallization, ensuring the charcoal is well-mixed in the hot solution.

  • Highly Soluble Impurity: A colored impurity may have a solubility very similar to your product. In this case, column chromatography is the recommended next step.

  • Degradation: Overheating the solution for an extended period could cause slight decomposition. Ensure heating is gentle and brief.

Q: My compound oiled out during recrystallization instead of forming crystals. How do I fix this?

A: "Oiling out" occurs when the solute comes out of solution above its melting point.

  • Solution is Too Concentrated: The solution may be supersaturated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.

  • Inappropriate Solvent: The solvent may not be ideal. Try a different solvent or a solvent-antisolvent system (e.g., dissolve in hot ethanol, then slowly add water until cloudy, then reheat to clarify and cool).

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or adding a seed crystal from a previous batch.

Q: My recovery from column chromatography is very low. Where did my compound go?

A: Low recovery from a column can be due to several factors:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. You can try flushing the column with a very polar solvent like methanol to recover it. Alternatively, using a different stationary phase like alumina might prevent this.

  • Incorrect Eluent Polarity: If the solvent is not polar enough, your compound may never elute from the column. If it's too polar, it may elute too quickly with impurities. Careful TLC analysis is key to preventing this.

  • Sample Decomposition: Some sensitive compounds can degrade on the acidic surface of silica gel. This is less common for benzotriazoles but possible. Using a base-deactivated silica gel or switching to neutral alumina can mitigate this.

Q: My compound streaks badly on the TLC plate. How can I get clean spots for chromatography?

A: Streaking on a TLC plate indicates a problem that will translate to poor separation on a column.

  • Sample Overload: You may have spotted too much material. Dilute your sample and spot a smaller amount.

  • Compound Acidity/Basicity: The compound may be interacting with the acidic silica. Try adding 1% triethylamine (for basic compounds) or 1% acetic acid (for acidic compounds) to your eluent system to sharpen the spots.

  • Insolubility: The compound may be crashing out at the origin. Ensure it is fully dissolved before spotting and consider a more polar eluent.

References

Common side products in the synthesis of tetrahydrobenzotriazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tetrahydrobenzotriazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side products encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of tetrahydrobenzotriazoles?

A1: The most prevalent side products typically arise from three main sources:

  • Regioisomers: When using unsymmetrical 1,2-diones or substituted phenylhydrazines, the cyclization can occur in different orientations, leading to a mixture of structural isomers. In subsequent reactions like N-alkylation, mixtures of N1- and N2-alkylated products are common, with the N1-substituted product often being dominant.[1][2]

  • Incomplete Cyclization: The intermediate hydrazone formed from the condensation of the dione and hydrazine may not fully cyclize, remaining as a significant impurity in the crude product.

  • Oxidation Products: The tetrahydrobenzotriazole ring can be susceptible to oxidation, especially at elevated temperatures or during prolonged reaction times, leading to the formation of the corresponding aromatic benzotriazole.

Q2: How can I monitor the progress of my reaction to minimize side products?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the reaction.[3] By co-spotting the reaction mixture with your starting materials, you can track the consumption of reactants and the appearance of the product and any byproducts. Using a combination of visualization techniques, such as UV light and a potassium permanganate stain, can help to differentiate between the starting materials, intermediates, and the final product.

Q3: My starting 1,2-cyclohexanedione is impure. Can this affect my synthesis?

A3: Absolutely. The purity of 1,2-cyclohexanedione is crucial. It can exist in equilibrium with its more stable enol form.[4] Impurities from its synthesis, for example, from the selenium dioxide oxidation of cyclohexanone, can introduce contaminants that interfere with the reaction.[5] Additionally, 1,2-diones can undergo self-condensation reactions, especially under basic or acidic conditions, which can complicate the reaction mixture and reduce the yield of the desired product.[6] It is often advisable to purify commercial 1,2-cyclohexanedione by distillation before use.[6]

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Problem 1: Multiple spots on TLC, even after the reaction appears complete.

Question: My TLC plate shows multiple product spots with similar Rf values, making purification difficult. What could these be, and how do I separate them?

Answer: This is a classic sign of isomeric products, most likely regioisomers.[7] These isomers often have very similar polarities, making their separation by standard column chromatography challenging.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Formation of Regioisomers Optimize Reaction Conditions: Varying the solvent, temperature, or catalyst can sometimes favor the formation of one isomer over the other. For instance, in N-alkylation of benzotriazoles, different catalysts can provide high selectivity for either the N1 or N2 position.[1] Chromatography Optimization: Try a different solvent system with varying polarities for elution. If that fails, consider using a longer column or a different stationary phase (e.g., alumina instead of silica gel). Preparative TLC or HPLC may be necessary for difficult separations.
Incomplete Cyclization Increase Reaction Time or Temperature: The intermediate hydrazone may require more energy or time to cyclize. Monitor the reaction by TLC until the intermediate spot disappears.[8] Acid/Base Catalysis: The cyclization step can sometimes be promoted by the addition of a catalytic amount of acid or base.
Oxidation of Product Inert Atmosphere: If your molecule is sensitive to air, especially at high temperatures, conduct the reaction under an inert atmosphere of nitrogen or argon to minimize the formation of the oxidized benzotriazole byproduct.[9]
Problem 2: Low or no product yield.

Question: I am getting a very low yield of my desired tetrahydrobenzotriazole. What are the likely causes?

Answer: Low yields are a common frustration in organic synthesis and can be attributed to several factors, from poor starting material quality to suboptimal reaction conditions.[3][8]

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Poor Quality of Starting Materials Ensure Purity: Use freshly purified 1,2-cyclohexanedione and phenylhydrazine. Phenylhydrazines can degrade over time, and as mentioned, diones can contain impurities.[3]
Suboptimal Reaction Temperature Temperature Screening: The reaction temperature can be critical. If the yield is low at room temperature, try gradually increasing the heat. Conversely, if you observe decomposition or an increase in side products at higher temperatures, lowering the temperature may be beneficial.[3]
Incorrect Stoichiometry or pH Verify Reagent Amounts: Double-check the molar equivalents of your reactants. pH Control: The initial condensation reaction is often pH-sensitive. Ensure the reaction medium has the optimal pH for hydrazone formation.
Problem 3: The final product is a dark, oily substance.

Question: After workup, my product is a dark oil that is difficult to purify and crystallize. What went wrong?

Answer: The formation of a dark, tarry product often indicates decomposition or polymerization side reactions.

Potential Causes & Solutions:

Potential CauseRecommended Solutions
Excessive Heat Reduce Reaction Temperature: High temperatures can cause decomposition of the starting materials or the product. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[9]
Presence of Oxygen Use an Inert Atmosphere: As mentioned, oxygen can lead to oxidative side reactions, which can produce colored impurities.[9]
Acid/Base Sensitivity Neutralize After Workup: Ensure that any acid or base used in the reaction or workup is thoroughly neutralized and removed, as residual amounts can catalyze decomposition upon concentration.

Visualization of Side Product Formation

The following diagram illustrates the primary synthetic pathway for a tetrahydrobenzotriazole and the points at which common side products can form.

cluster_0 Starting Materials cluster_1 Reaction Pathway cluster_2 Side Products Dione 1,2-Cyclohexanedione Intermediate Hydrazone Intermediate Dione->Intermediate + Hydrazine Hydrazine Phenylhydrazine Hydrazine->Intermediate Intermediate->Dione Reversible Product Tetrahydrobenzotriazole Intermediate->Product Cyclization Regioisomer Regioisomeric Product Intermediate->Regioisomer Alternative Cyclization Oxidized Oxidized Benzotriazole Product->Oxidized Oxidation

Caption: Formation of tetrahydrobenzotriazole and common side products.

Experimental Protocols

Protocol 1: General Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-benzotriazole

This protocol provides a general method for the synthesis of a simple tetrahydrobenzotriazole.

  • Reaction Setup: In a round-bottomed flask, dissolve 1,2-cyclohexanedione (1.0 eq) in ethanol.

  • Addition of Hydrazine: To this solution, add phenylhydrazine (1.05 eq) dropwise at room temperature. The reaction is often exothermic.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The cyclization can be facilitated by gentle heating (e.g., 50-60 °C) for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) until the starting dione spot has been consumed.

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: The crude product may precipitate upon cooling or concentration. If not, perform an extraction with a suitable organic solvent (e.g., ethyl acetate) and water. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.

Protocol 2: Purification by Column Chromatography

This protocol is for the purification of the crude product from Protocol 1.

  • Column Packing: Pack a silica gel column using a slurry method with a non-polar solvent (e.g., hexane).

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry powder to the top of the packed column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tetrahydrobenzotriazole.

Protocol 3: Purification by Recrystallization

If the product from chromatography is a solid but still contains minor impurities, recrystallization can be an effective final purification step.[8][10]

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble when hot. A mixture of ethanol and water is often effective.

  • Dissolution: Dissolve the solid product in a minimal amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added, and the solution filtered while hot.[8]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during tetrahydrobenzotriazole synthesis.

Start Problem Observed LowYield Low Yield? Start->LowYield ImpureProduct Impure Product on TLC? LowYield->ImpureProduct No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes CheckAtmo Use Inert Atmosphere ImpureProduct->CheckAtmo Yes End Problem Resolved ImpureProduct->End No OptimizeTemp Optimize Reaction Temperature/Time CheckPurity->OptimizeTemp OptimizeTemp->End OptimizeChroma Optimize Chromatography CheckAtmo->OptimizeChroma Recrystallize Recrystallize Product OptimizeChroma->Recrystallize Recrystallize->End

Caption: A troubleshooting workflow for synthesis issues.

References

Technical Support Center: Stability of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. This document provides in-depth guidance, troubleshooting advice, and standardized protocols for researchers and drug development professionals investigating the stability of this compound in various solvent systems. Given the limited publicly available stability data for this specific molecule, this guide is designed to empower you to conduct robust, self-validating stability studies in your own laboratory.

The principles and methodologies outlined here are grounded in established chemical stability testing protocols and knowledge of the broader benzotriazole chemical class.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns regarding the stability of this compound in solution?

A1: The primary stability concerns for this molecule are centered around its bicyclic structure containing a ketone and a triazole ring. Potential degradation pathways could include:

  • Hydrolysis: The ketone functional group may be susceptible to hydrolysis under strongly acidic or basic conditions, though it is generally stable in neutral aqueous solutions and organic solvents.

  • Oxidation: The tetrahydroaromatic ring could be susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air and light. Benzotriazoles, in general, can be degraded by strong oxidizing conditions such as Fenton reactions or UV-activated processes.[1][2]

  • Photodegradation: While the benzotriazole moiety is known for its UV-stabilizing properties, prolonged exposure to high-intensity light, especially in the presence of photosensitizers, could lead to degradation.[3]

  • Solvent-Adduct Formation: In highly reactive solvents or in the presence of certain catalysts, the compound could potentially form adducts.

Q2: In which common laboratory solvents is this compound expected to be most and least stable?

A2: Based on its chemical structure, we can predict the following:

  • Most Stable: Aprotic, non-polar to polar aprotic solvents are likely to be the most suitable for long-term storage and experimental use. These include:

    • Acetonitrile (ACN)

    • Tetrahydrofuran (THF)

    • Dichloromethane (DCM)

    • Dimethyl sulfoxide (DMSO) - Note: Ensure DMSO is anhydrous as it is hygroscopic and absorbed water can affect stability.

    • Acetone[4]

  • Potentially Less Stable: Protic solvents and those with extreme pH could pose a risk to stability over time. Caution is advised with:

    • Methanol/Ethanol: While the compound is soluble in these solvents, the presence of a hydroxyl group could potentially participate in degradation pathways over extended periods, especially with exposure to light or heat.[4]

    • Aqueous Buffers (Acidic or Basic): As with many organic molecules, extremes in pH can catalyze hydrolysis or other degradation reactions. It is crucial to determine the stability at the specific pH of your intended buffer system.

Q3: How should I prepare stock solutions of this compound for stability studies?

A3: It is recommended to prepare a high-concentration stock solution in a solvent in which the compound is known to be highly soluble and stable, such as anhydrous DMSO or acetonitrile. This stock can then be diluted into the various solvent systems for your stability study. This approach minimizes the variability that might arise from directly dissolving the solid compound in each test solvent, especially in those where it has lower solubility.

Q4: What analytical method is best suited for quantifying the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method for stability-indicating assays. An ideal HPLC method should be able to separate the parent compound from any potential degradants. Developing a method with a gradient elution on a C18 column is a good starting point. The phenyl group and benzotriazole system provide strong chromophores, making UV detection highly sensitive for this molecule.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of parent compound peak in HPLC analysis, even at t=0. 1. Insoluble in the chosen solvent. 2. Immediate reaction with the solvent. 3. Adsorption to the vial surface.1. Visually inspect the solution for particulates. Determine solubility limit before starting the study. 2. Review solvent reactivity. Avoid solvents with known reactivity towards ketones or triazoles. 3. Use silanized glass vials or polypropylene vials to minimize adsorption.
Appearance of multiple new peaks in the chromatogram over time. 1. Degradation of the parent compound. 2. Contamination of the solvent. 3. Degradation of a solvent impurity.1. This is the expected outcome in an unstable solution. Characterize the degradants if possible (e.g., with LC-MS). 2. Run a solvent blank (solvent without the compound) under the same conditions to check for solvent degradation. 3. Use high-purity, HPLC-grade solvents.
Peak area of the parent compound is inconsistent across replicates. 1. Inaccurate pipetting or dilution. 2. Incomplete dissolution of the compound. 3. Evaporation of the solvent.1. Use calibrated pipettes and follow a consistent dilution protocol. 2. Ensure the compound is fully dissolved using sonication or vortexing before taking aliquots. 3. Use sealed vials with septa, especially for volatile solvents. Store samples at a consistent temperature.
No degradation is observed under stress conditions (e.g., heat, acid/base). 1. The compound is highly stable under the tested conditions. 2. The analytical method is not stability-indicating (i.e., a degradant co-elutes with the parent peak).1. Increase the severity of the stress conditions (e.g., higher temperature, longer duration). 2. Evaluate the peak purity of the stressed samples using a photodiode array (PDA) detector. If peak purity fails, the HPLC method must be redeveloped to resolve the degradant from the parent compound.

Experimental Protocol: Assessing Solvent Stability

This protocol provides a framework for a time-course stability study of this compound.

1. Materials:

  • This compound (solid)

  • HPLC-grade solvents (e.g., Acetonitrile, DMSO, Methanol, Water, Dichloromethane)

  • Calibrated analytical balance and pipettes

  • Volumetric flasks

  • Amber HPLC vials with septa

  • HPLC system with UV/PDA detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of the compound to prepare a stock solution of approximately 1 mg/mL.

  • Dissolve the compound in anhydrous DMSO or Acetonitrile. Ensure complete dissolution by vortexing or brief sonication. This is your Primary Stock .

3. Preparation of Test Solutions:

  • For each solvent to be tested, pipette the required volume of the Primary Stock into a volumetric flask and dilute to the final volume with the test solvent to achieve a target concentration (e.g., 20 µg/mL).

  • The final concentration of the co-solvent (e.g., DMSO) should be kept to a minimum (ideally <1%) to avoid influencing the stability in the test solvent.

  • Aliquot these final solutions into several amber HPLC vials, one for each time point.

4. Time-Course Study:

  • Store the vials under controlled conditions (e.g., room temperature, 40°C). Protect from light unless photostability is being assessed.

  • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial for each solvent.

  • Analyze the samples immediately by a stability-indicating HPLC method.

5. Data Analysis:

  • Calculate the percentage of the initial concentration of the parent compound remaining at each time point.

  • Plot the percentage remaining versus time for each solvent.

  • The stability can be reported as the percentage of compound remaining at the final time point.

Data Presentation

Use the following table to record and compare your stability results.

Table 1: Stability of this compound in Various Solvents at 25°C

SolventInitial Concentration (µg/mL)% Remaining at 8h% Remaining at 24h% Remaining at 48hObservations (e.g., color change, new peaks)
Acetonitrile20
Methanol20
Dichloromethane20
Water20
DMSO20
PBS (pH 7.4)20

Visual Workflow

The following diagram illustrates the recommended workflow for conducting a comprehensive solvent stability study.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation cluster_analysis Phase 3: Analysis cluster_data Phase 4: Data Interpretation prep_stock Prepare Primary Stock (e.g., 1 mg/mL in DMSO) prep_test Prepare Test Solutions (Dilute stock into test solvents) prep_stock->prep_test Dilution incubate Store Aliquots (Controlled Temp & Light) prep_test->incubate timepoint Sample at Time Points (0, 2, 4, 8, 24, 48h) incubate->timepoint hplc HPLC Analysis (Stability-Indicating Method) timepoint->hplc calc Calculate % Remaining (vs. t=0) hplc->calc report Summarize in Table & Plot Data calc->report

Caption: Workflow for Solvent Stability Assessment.

References

Technical Support Center: Crystallization of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the challenges of obtaining high-quality crystals of this versatile heterocyclic compound.

Introduction to Crystallization Challenges

Crystallization is a critical purification technique in pharmaceutical and chemical synthesis.[1] For a molecule like this compound, which typically presents as a white to off-white crystalline solid with solubility in organic solvents such as ethanol and acetone and limited solubility in water, achieving an optimal crystalline form is paramount for purity, stability, and downstream applications.[2] However, the path to obtaining perfect crystals can be fraught with challenges, including the presence of impurities which can significantly impact crystallization and product quality.[3][4][5] This guide provides a systematic approach to troubleshooting common issues encountered during the crystallization of this specific benzotriazole derivative.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: While a definitive, single "best" solvent is substrate-dependent, a good starting point for this compound is ethanol . This is based on its known solubility characteristics and the general success of ethanol in crystallizing similar heterocyclic compounds.[2] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A solvent screen is always recommended.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point or if significant impurities are present. To remedy this, you can:

  • Add more solvent: This will keep the compound in solution for a longer period during cooling.

  • Lower the crystallization temperature slowly: A slower cooling rate can promote nucleation and crystal growth over oiling.

  • Use a solvent pair: Dissolve the compound in a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent (e.g., water or hexane) until turbidity is observed, then heat to redissolve and cool slowly.

  • Perform a charcoal treatment: If impurities are suspected to be the cause, adding activated charcoal to the hot solution can help remove them.[6]

Q3: No crystals are forming, even after cooling the solution for an extended period. What are the next steps?

A3: A failure to crystallize is a common issue. Here are several techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to create microscopic scratches on the flask's inner surface. These imperfections can serve as nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the supersaturated solution. This seed crystal will act as a template for further crystal growth.

  • Reducing the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound.

  • Flash freezing: Briefly placing the solution in a dry ice/acetone bath can sometimes induce nucleation.

Q4: The crystallization happens too quickly, resulting in a fine powder. How can I obtain larger crystals?

A4: Rapid crystallization often traps impurities and leads to small, poorly formed crystals.[6] To slow down the process and encourage the growth of larger, purer crystals:

  • Use more solvent: This will decrease the level of supersaturation.

  • Slow cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.

  • Use a solvent system that promotes slower crystal growth.

Troubleshooting Guide

This section provides a systematic approach to resolving common crystallization problems.

Problem 1: Compound Fails to Dissolve in the Chosen Solvent
Potential Cause Proposed Solution Scientific Rationale
Insufficient SolventGradually add more solvent in small increments while heating and stirring.The solubility of a compound is concentration-dependent.
Incorrect Solvent ChoicePerform a solvent screen with small amounts of the compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene).The principle of "like dissolves like" is a good starting point. The polarity of the solvent should be matched to the polarity of the compound.
Compound is Highly CrystallineEnsure the solvent is at its boiling point and allow sufficient time for dissolution.Highly ordered crystal lattices require more energy to break apart.
Problem 2: Persistent Cloudiness or Color in the Hot Solution
Potential Cause Proposed Solution Scientific Rationale
Insoluble ImpuritiesPerform a hot filtration to remove solid impurities.Insoluble impurities will not dissolve even at elevated temperatures and can inhibit proper crystal formation.
Colored ImpuritiesAdd a small amount of activated charcoal to the hot solution, heat for a few minutes, and then perform a hot filtration.Activated charcoal has a high surface area and can adsorb colored organic impurities.
Problem 3: Low Crystal Yield
Potential Cause Proposed Solution Scientific Rationale
Too Much Solvent UsedConcentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.The compound has some solubility even at low temperatures, and excess solvent will retain more of it in solution.
Premature CrystallizationEnsure all equipment for hot filtration is pre-heated to prevent the compound from crystallizing on the filter paper or funnel.A sudden drop in temperature will cause the compound to crash out of solution prematurely.
Incomplete CrystallizationAllow sufficient time for crystallization at low temperatures (e.g., in an ice bath or refrigerator).Crystallization is a kinetic process and may require time to reach equilibrium.

Experimental Workflows

Standard Recrystallization Protocol

G cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum amount of hot solvent hot_filtration Perform hot filtration (if necessary) dissolve->hot_filtration cool Allow filtrate to cool slowly hot_filtration->cool induce Induce crystallization (if necessary) cool->induce filter Collect crystals by vacuum filtration induce->filter wash Wash crystals with cold solvent filter->wash dry Dry the purified crystals wash->dry

Caption: Standard recrystallization workflow.

Troubleshooting Flowchart for Crystallization Failure

G start No Crystals Formed scratch Scratch flask? start->scratch seed Add seed crystal? scratch->seed No success Crystals Formed scratch->success Yes concentrate Concentrate solution? seed->concentrate No seed->success Yes reassess Re-evaluate solvent system concentrate->reassess No concentrate->success Yes

Caption: Decision-making for inducing crystallization.

References

Technical Support Center: Regioselectivity in N-Alkylation of Benzotriazole

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. The N-alkylation of benzotriazole is a cornerstone reaction for synthesizing a vast array of pharmacologically active compounds and versatile chemical intermediates.[1] However, controlling the regioselectivity of this reaction—directing the alkyl group to the N1 or N2 position of the triazole ring—is a frequent and significant challenge. This guide provides in-depth, field-proven insights to help you troubleshoot common issues and master this crucial transformation.

Frequently Asked Questions (FAQs)

Q1: Why does the N-alkylation of benzotriazole often produce a mixture of N1 and N2 isomers?

A1: The core of the issue lies in the tautomeric nature of the benzotriazole ring system.[2] Benzotriazole exists as a dynamic equilibrium between two tautomers: the 1H- and 2H-forms.[3][4]

  • 1H-Benzotriazole: This is the asymmetric, thermodynamically more stable, and generally predominant tautomer (often >99%) in both solution and the solid state.[3][4][5]

  • 2H-Benzotriazole: This is the symmetric, less stable tautomer.

When benzotriazole is deprotonated by a base, it forms a resonance-stabilized benzotriazolide anion. This anion has nucleophilic character at all three nitrogen atoms, but reactivity is primarily concentrated at the N1 and N2 positions. The incoming electrophile (your alkylating agent) can attack either site, leading to a mixture of N1-alkylated and N2-alkylated products.[6] Traditional alkylation methods using a simple base and an alkyl halide often result in poor selectivity, with N1/N2 ratios ranging from 1:1 to 3:1.[6]

Fig. 1: Tautomerism and Alkylation Pathways of Benzotriazole.
Q2: What are the key factors that influence the regioselectivity (N1 vs. N2) of the alkylation?

A2: Several interdependent parameters dictate the final product ratio. Understanding these is the first step to controlling your reaction's outcome.

  • Catalyst: This is arguably the most powerful tool for directing regioselectivity. Lewis acids like B(C₆F₅)₃ can selectively activate the N1 position, while specific transition metal catalysts (e.g., complexes of Rhodium, Scandium, Iridium, or Cobalt) have been expertly designed to force the reaction toward the sterically less accessible and electronically less favored N2 position.[7][8][9][10]

  • Alkylating Agent: The nature of your electrophile is critical. Simple alkyl halides are notoriously unselective. In contrast, diazo compounds, allenes, olefins, and activated ketones often require specific catalytic systems that inherently favor one isomer over the other.[8][9]

  • Solvent: The solvent can influence the tautomeric equilibrium and the solvation of the intermediate anion, thereby affecting which nitrogen atom is more available for attack.[6] Interestingly, some studies show that N1 and N2 isomers can equilibrate in certain solvents like DMSO or chloroform, which could complicate your final product ratio.[6]

  • Base and Counter-ion: In traditional base-mediated reactions, the choice of base (e.g., KOH, K₂CO₃, NaH) and the resulting counter-ion (K⁺, Na⁺) can influence the aggregation state and nucleophilicity of the benzotriazolide anion.

  • Reaction Conditions: Temperature, pressure, and energy input (thermal vs. microwave vs. photochemical) can dramatically shift the selectivity. For instance, solvent-free microwave conditions have been shown to strongly favor N1-alkylation.[11][12]

Troubleshooting Guide: Common Experimental Issues

Problem: My reaction yields a poor N1:N2 isomeric ratio, and I need to favor the N1 product.

Causality & Solution: A low N1:N2 ratio with standard alkyl halides is expected due to the competing nucleophilicity of the N1 and N2 positions. To enhance N1 selectivity, you must employ conditions that either kinetically favor attack at the more accessible N1 position or utilize a catalyst that selectively activates it.

Recommended Strategies:

  • Solvent-Free Phase-Transfer Catalysis (PTC): This is an efficient, high-yielding, and often highly N1-selective method. The combination of a solid base like K₂CO₃, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), and an adsorbent like SiO₂ under thermal or microwave heating can push the selectivity strongly towards the N1 isomer.[11][12]

  • Lewis Acid Catalysis with Diazo Compounds: If your synthesis allows for a diazoalkane as the alkylating agent, using a catalytic amount (e.g., 10 mol%) of B(C₆F₅)₃ provides excellent N1-selectivity.[10][13] The Lewis acid is thought to coordinate with the benzotriazole, directing the incoming nucleophile to the N1 position.

  • Visible-Light Photochemistry: A modern approach involves the reaction of benzotriazoles with diazo compounds under visible light using p-benzoquinone (PBQ) as a catalyst. This metal-free method proceeds through a radical mechanism that demonstrates exclusive N1-selectivity.[14]

  • Indirect Synthesis via Cyclization: For guaranteed N1 regioselectivity, a different synthetic route can be employed. This involves first N-alkylating an o-phenylenediamine, followed by diazotization and intramolecular cyclization to form the benzotriazole ring, which exclusively yields the N1-alkylated product.

Problem: My research requires the pure N2 isomer, but my methods consistently yield the N1 product as the major isomer.

Causality & Solution: Synthesizing the N2 isomer is a significant challenge because it requires overcoming the inherent thermodynamic and steric preference for N1 alkylation. Standard methods are ineffective. Success almost exclusively relies on specialized transition-metal catalysis, where the catalyst coordinates to the benzotriazole in a way that forces the alkylating agent to react at the N2 position.

Recommended Strategies:

  • Scandium Catalysis: Using Sc(OTf)₃ as a catalyst enables the highly N2-selective alkylation of benzotriazoles with cyclohexanones.[8][15] This method is effective for generating N2-alkylated products with newly formed tetrasubstituted carbon centers.

  • Rhodium Catalysis: Rhodium complexes are exceptionally powerful for directing N2-selectivity. Rhodium-catalyzed reactions with diazo compounds or enynones proceed with excellent yields and N2-selectivity.[9] DFT studies suggest this occurs via a non-classical pathway involving a formal 1,3-hydride shift, bypassing the typical carbene insertion mechanism.[9]

  • Tunable Metalloporphyrin Catalysis: A sophisticated approach uses metalloporphyrins where the central metal ion dictates the outcome. An Ir(III) pentafluorophenyl-substituted porphyrin catalyst has been shown to selectively promote N2-alkylation with α-diazoacetates.[7][16]

Problem: My reaction is low-yielding and produces a complex mixture, including what appears to be a dialkylated salt.

Causality & Solution: This issue often arises from overly harsh reaction conditions or incorrect stoichiometry. The initially formed N1- or N2-alkylated product is still nucleophilic and can be alkylated a second time by the electrophile, forming a 1,3-dialkylbenzotriazolium salt, which is a common byproduct.[3]

Troubleshooting Steps:

  • Check Stoichiometry: Use a slight excess of benzotriazole relative to the alkylating agent (e.g., 1.1:1) to minimize the chance of the product reacting further.

  • Lower the Temperature: Running the reaction at a lower temperature can often reduce the rate of the second alkylation more than the first, improving selectivity.

  • Use a Milder Base: A very strong base can lead to side reactions. Consider switching from NaH to a milder base like K₂CO₃.

  • Switch to a Catalytic Method: The most robust solution is to move away from brute-force base-mediated methods to one of the highly selective catalytic protocols described above. These reactions run under milder conditions and are designed to prevent over-alkylation.

Workflow & Data

Decision-Making Workflow for Regioselective Alkylation

Workflow start What is your desired regioisomer? n1 N1-Alkylated Product start->n1 n2 N2-Alkylated Product start->n2 n1_strat Select N1 Strategy based on Alkylating Agent n1->n1_strat n2_strat N2-Selective Transition Metal Catalysis is Required n2->n2_strat n1_halide Alkyl Halide: Solvent-free K₂CO₃/TBAB with Microwave n1_strat->n1_halide n1_diazo Diazo Compound: B(C₆F₅)₃ Catalysis or Visible-Light/PBQ n1_strat->n1_diazo n1_guaranteed Guaranteed Selectivity: Intramolecular cyclization of N-alkyl o-phenylenediamine n1_strat->n1_guaranteed n2_ketone Cyclohexanone: Sc(OTf)₃ Catalysis n2_strat->n2_ketone n2_diazo Diazo Compound / Enyne: Rh(II) Catalysis n2_strat->n2_diazo n2_olefin Olefin: Co Catalysis n2_strat->n2_olefin

Fig. 2: Strategy selection guide for N1 vs. N2 alkylation.
Comparison of Regioselective N-Alkylation Methods

Method/CatalystAlkylating AgentConditionsTypical N1:N2 RatioYield (%)Reference(s)
K₂CO₃ / SiO₂ / TBABAlkyl HalidesSolvent-free, Microwave or HeatHighly N1-selective75-95[11][12]
Basic Ionic Liquid [Bmim]OHAlkyl HalidesSolvent-free, Room Temperature~68:32 (N1 favored)85-95[17][18]
B(C₆F₅)₃ (10 mol%)DiazoalkanesMetal-free, Mild conditionsHighly N1-selective80-98[10][13]
p-Benzoquinone / Visible Lightα-DiazoacetatesMetal-free, PhotochemicalExclusive N165-95[14]
Cu₂S NanoparticlesN,N-dimethylbenzylaminesCross-Dehydrogenative Coupling (CDC)Highly N1-selective77-85[6]
Sc(OTf)₃CyclohexanonesLewis Acid CatalysisHighly N2-selective85-95[8][15]
Rh(II) ComplexesDiazo CompoundsTransition Metal CatalysisHighly N2-selective80-95[9]
Ir(III)-Porphyrinα-DiazoacetatesMetalloporphyrin CatalysisHighly N2-selective~90[7][16]

Experimental Protocols

Protocol 1: Highly N1-Selective Alkylation using Solvent-Free Microwave Conditions

Adapted from Khalafi-Nezhad et al. (2007).[12]

  • Preparation: In a 10 mL microwave process vial, add benzotriazole (1.19 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol), silica gel (2 g), and tetrabutylammonium bromide (TBAB, 0.32 g, 1 mmol).

  • Reagent Addition: Add the desired alkyl halide (12 mmol, 1.2 equiv).

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 200 W) and temperature (e.g., 100-120 °C) for 5-15 minutes. Monitor the reaction progress by TLC.

  • Workup: After cooling, add ethyl acetate (20 mL) to the solid mixture and stir for 10 minutes.

  • Purification: Filter the mixture through a pad of Celite, washing with additional ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure N1-alkylated benzotriazole.

Protocol 2: Highly N2-Selective Alkylation using Scandium Catalysis

Adapted from Tang et al. (2020).[8][15]

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add benzotriazole (0.5 mmol, 1 equiv), Sc(OTf)₃ (10 mol%, 0.05 mmol), and the desired cyclohexanone derivative (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add 1,2-dichloroethane (DCE, 2 mL).

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC until the starting benzotriazole is consumed (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate the pure N2-alkylated benzotriazole.

References

Validation & Comparative

Definitive Structural Elucidation: A Comparative Guide to Confirming the Structure of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one via X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural characterization of the novel heterocyclic compound, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial preliminary data, we will demonstrate through a detailed workflow why single-crystal X-ray crystallography stands as the definitive method for absolute structure confirmation.

The Challenge: Isomeric Ambiguity in Benzotriazole Synthesis

The synthesis of N-substituted benzotriazoles can often lead to a mixture of 1- and 2-substituted isomers. In the case of this compound, with the molecular formula C12H11N3O[1][2], distinguishing between the possible isomers is a non-trivial challenge for routine spectroscopic techniques alone. This guide will walk researchers through the necessary steps to achieve unequivocal structural assignment.

Preliminary Characterization: The Spectroscopic Evidence

Prior to undertaking X-ray crystallographic analysis, a foundational understanding of the molecule is built using a suite of spectroscopic techniques.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is the first port of call to confirm the molecular formula. For our target compound, an ESI-TOF experiment would be expected to yield a molecular ion peak corresponding to the calculated exact mass of C12H11N3O, providing confidence in the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy offers valuable information about the functional groups present. The spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O) of the ketone, typically around 1670-1700 cm⁻¹, and vibrations corresponding to the aromatic phenyl ring and the C-N and N=N bonds of the triazole system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

  • ¹H NMR: The spectrum would likely show multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the phenyl group. The aliphatic protons on the tetrahydrobenzotriazole ring system would appear as distinct multiplets in the upfield region.

  • ¹³C NMR: The carbon spectrum would reveal a signal for the carbonyl carbon (δ > 180 ppm), signals for the aromatic carbons of the phenyl ring, and signals for the aliphatic carbons.

While these spectroscopic methods are powerful, they often cannot definitively distinguish between closely related isomers, such as the 1-phenyl and 2-phenyl substituted benzotriazoles. Subtle differences in chemical shifts and coupling constants may be difficult to interpret without ambiguity. This is where the precision of X-ray crystallography becomes indispensable.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides a direct, three-dimensional map of the electron density within a crystal, allowing for the precise determination of atomic positions and bonding relationships. This method offers an unambiguous confirmation of the molecular structure, including stereochemistry and tautomeric forms.

Experimental Workflow for Crystallographic Analysis

The process of confirming the structure of this compound via X-ray crystallography involves a meticulous, multi-step workflow.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement Synthesis Synthesis of 2-phenyl-2,5,6,7-tetrahydro-4H- 1,2,3-benzotriazol-4-one Purification Purification by Column Chromatography or Recrystallization Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Vapor_Diffusion Vapor Diffusion or Slow Evaporation Solvent_Screening->Vapor_Diffusion Crystal_Mounting Crystal Mounting and Screening Vapor_Diffusion->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Data_Processing Data Integration and Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and CIF File Generation Structure_Refinement->Validation

Caption: Workflow for X-ray Crystallographic Structure Determination.

Step-by-Step Methodology
  • Synthesis and Purification: The target compound is synthesized according to established literature procedures for benzotriazole derivatives[3][4][5]. Purity is paramount for successful crystallization. The crude product should be purified by column chromatography or multiple recrystallizations until it is deemed pure by NMR and TLC analysis.

  • Crystal Growth:

    • Solvent Screening: A range of solvents and solvent mixtures should be screened to find conditions under which the compound has moderate solubility.

    • Crystallization Technique: Slow evaporation or vapor diffusion are common techniques. For vapor diffusion, a concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed jar containing a poor solvent in which the compound is less soluble. The slow diffusion of the poor solvent's vapor into the solution gradually reduces the solubility, promoting the formation of high-quality single crystals.

  • Data Collection:

    • A suitable single crystal is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • The crystal is exposed to a focused beam of X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The initial positions of the atoms are determined using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.

    • The final refined structure is validated using various crystallographic metrics. The results are typically presented in a Crystallographic Information File (CIF).

Comparative Analysis: Spectroscopic Data vs. Crystallographic Data

The following table summarizes the information obtained from each technique and highlights the unique advantages of X-ray crystallography.

Analytical TechniqueInformation ProvidedLimitations
Mass Spectrometry Molecular weight and elemental formula.Does not provide information on connectivity or stereochemistry.
IR Spectroscopy Presence of functional groups.Does not provide a complete picture of the molecular structure.
NMR Spectroscopy Connectivity and chemical environment of atoms.Can be ambiguous for complex isomers; interpretation can be challenging.
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[6][7][8]Requires a suitable single crystal, which can be challenging to grow.

Conclusion

While spectroscopic techniques like NMR, MS, and IR are essential for the initial characterization of novel compounds such as this compound, they often fall short of providing an unambiguous structural assignment, especially in cases of potential isomerism. Single-crystal X-ray crystallography is the definitive method that provides an irrefutable, high-resolution three-dimensional structure. The detailed workflow presented in this guide offers a robust pathway for researchers to achieve absolute structural confirmation, a critical step in the advancement of chemical and pharmaceutical research.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of Substituted Tetrahydrobenzotriazoles as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-benzo[d][1][2][3]triazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a bioisosteric replacement for other cyclic systems.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] This guide focuses specifically on the 4,5,6,7-tetrahydrobenzotriazole core, a partially saturated analogue that provides a three-dimensional structure ideal for targeting the ATP-binding pockets of protein kinases.

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase, is a prominent therapeutic target as it is overexpressed in numerous cancers and promotes cell growth and survival by phosphorylating hundreds of substrate proteins.[6][7] This guide provides an in-depth comparative analysis of the structure-activity relationships of substituted tetrahydrobenzotriazoles, with a primary focus on their efficacy as CK2 inhibitors, leveraging experimental data to elucidate the principles governing their potency and selectivity.

Core Scaffold Analysis: Decoding the Impact of Substitutions

The therapeutic potential of a tetrahydrobenzotriazole derivative is profoundly influenced by the nature and position of its substituents. SAR studies reveal that modifications at three primary sites—the triazole nitrogen, the fused benzene ring, and appended functional groups—are critical for optimizing kinase inhibitory activity.

Regioselectivity at the Triazole Core (N1 vs. N2)

One of the most critical determinants of activity for benzotriazole-based inhibitors is the point of attachment of side chains to the triazole ring. Studies on 4,5,6,7-tetrabromobenzotriazole (TBBt) derivatives have definitively shown that N2-substituted regioisomers consistently exhibit superior inhibitory activity against CK2α compared to their N1 counterparts.[6][8]

Causality: The rationale for this preference lies in the geometry of the CK2 ATP-binding site. Molecular docking studies suggest that a hydrophilic group (such as a carboxylic acid or hydrazide) at the N2 position is optimally positioned to form crucial hydrogen bonds with key residues like Asp175, Lys68, and Trp176.[6][8] When the same group is moved to the N1 position, these favorable interactions are lost, leading to a marked decrease in enzyme inhibition. This highlights the importance of regioselective synthesis to ensure the correct orientation of pharmacophoric features.

The Role of the Phenyl Ring Substituents

For derivatives featuring a phenyl ring, its substitution pattern is a key modulator of potency. In a series of related 4,5,6,7-tetrahydrobenzo[d]thiazole inhibitors (a closely related scaffold), the position of a carboxylic acid group on an appended phenyl ring was shown to be crucial.

  • Meta-substitution: A carboxylic acid group at the meta position of the phenyl ring resulted in the most potent dual inhibitory activity against CK2 and GSK3β.[1]

  • Para-substitution: Moving the carboxyl group to the para position compromised the activity against CK2 to some extent, suggesting that the meta position provides a more favorable vector for interaction within the kinase active site.[1]

Linker Group Modifications

The linker connecting the core heterocycle to other functionalities also plays a significant role. Key findings include:

  • Hybridization: An sp³ hybridized carbon in the linker was preferred over an sp² hybridized carbon.[1]

  • Hydrogen Bonding: The presence of a hydrogen bond donor, such as a hydroxyl group (-OH), in the linker noticeably enhanced dual kinase inhibition compared to a ketone group (C=O).[1]

These observations underscore that both the electronics and the hydrogen-bonding capacity of the linker are vital for stabilizing the ligand-enzyme complex.

Quantitative Comparison of Inhibitory Activity

To objectively compare the performance of different substitution patterns, the following tables summarize the half-maximal inhibitory concentration (IC₅₀) values from key studies. Lower IC₅₀ values indicate higher potency.

Table 1: Comparison of N1 vs. N2 Substituted Tetrabromobenzotriazole (TBBt) Derivatives as CK2α Inhibitors. [6][8]

Compound IDSubstitution PositionAppended GroupCK2α IC₅₀ (µM)
4 N1-CH₂COOH0.39
5 N2-CH₂COOH0.098
6 N1-CH₂CONHNH₂0.54
7 N2-CH₂CONHNH₂0.131

Data clearly indicates that N2-substitution leads to a 3- to 4-fold increase in potency.

Table 2: SAR of Phenyl Ring and Linker Modifications on Related Tetrahydrobenzothiazole Kinase Inhibitors. [1]

Compound IDPhenyl-COOH PositionLinker FeatureCK2 IC₅₀ (µM)GSK3β IC₅₀ (µM)
1g metaUrea, -OH group1.9 0.67
4j paraMethylene4.011.4
3g metaDi-urea12.46.0

This data highlights the preference for a meta-substituted carboxylic acid and a hydroxyl-containing urea linker for potent dual kinase inhibition.

Key Experimental Workflows & Protocols

The trustworthiness of SAR data is underpinned by robust and reproducible experimental methods. Below are representative protocols for the synthesis and biological evaluation of these compounds.

Protocol: Synthesis of N-Substituted Tetrahydrobenzotriazoles

This protocol describes a general method for the N-alkylation of a benzotriazole core, a common strategy for producing N1 and N2 regioisomers which can then be separated chromatographically.[6][8]

Step-by-Step Methodology:

  • Dissolution: Dissolve 4,5,6,7-tetrabromobenzotriazole (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq.) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the benzotriazolide anion.

  • Alkylation: Add the desired alkylating agent (e.g., ethyl bromoacetate) (1.2 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product, a mixture of N1 and N2 isomers, is then purified and separated using column chromatography on silica gel.

  • Characterization: Confirm the structures of the isolated isomers using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol is based on the Z'-LYTE™ Kinase Assay, a common method for measuring kinase activity.[1]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase (e.g., human recombinant CK2α), a suitable fluorescently labeled peptide substrate (e.g., Ser/Thr 11 peptide), ATP, and the test compounds (tetrahydrobenzotriazole derivatives) in a kinase buffer.

  • Reaction Setup: In a 384-well plate, add the test compound across a range of concentrations. Add the kinase solution to all wells except the negative controls.

  • Kinase Reaction Initiation: Initiate the phosphorylation reaction by adding a mixture of the peptide substrate and ATP to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase to phosphorylate the substrate.

  • Development: Add a development reagent to each well. This reagent contains a site-specific protease that will cleave only the non-phosphorylated peptide substrate.

  • Second Incubation: Incubate the plate for another 60 minutes at room temperature to allow for proteolytic cleavage.

  • Fluorescence Reading: Measure the fluorescence resonance energy transfer (FRET) signal using a fluorescence plate reader. Cleavage of the non-phosphorylated substrate disrupts FRET, while the phosphorylated substrate remains intact and produces a high FRET signal.

  • Data Analysis: Calculate the percentage of inhibition based on the fluorescence signals from control (no inhibitor) and test wells. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Visualizing SAR and Experimental Logic

Diagrams can effectively summarize complex relationships and workflows, providing a clear visual reference for the key takeaways of this guide.

SAR_Summary cluster_core Tetrahydrobenzotriazole Core Core 4,5,6,7-Tetrahydro- 1H-benzotriazole N2_Sub N2-Substitution (e.g., -CH₂COOH) Core->N2_Sub Increases Potency [4, 5] N1_Sub N1-Substitution Core->N1_Sub Decreases Potency [4, 5] Meta_COOH meta-COOH on Appended Phenyl Ring Core->Meta_COOH High Potency [1] Para_COOH para-COOH on Appended Phenyl Ring Core->Para_COOH Reduced Potency [1] Linker_OH Linker with H-Bond Donor (-OH) Core->Linker_OH Enhances Activity [1] TBBt Bromination on Benzo Ring (TBBt) Core->TBBt Potent Core Scaffold [4, 5]

Caption: Key SAR findings for tetrahydrobenzotriazole kinase inhibitors.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (e.g., TBBt) reaction N-Alkylation Reaction start->reaction Step 1 purify Chromatographic Separation (N1/N2) reaction->purify Step 2 assay In Vitro Kinase Inhibition Assay purify->assay Test Compounds ic50 IC50 Determination assay->ic50 Generate Dose-Response Data sar Structure-Activity Relationship (SAR) Analysis ic50->sar Input for Comparison

Caption: Integrated workflow from synthesis to SAR analysis.

Conclusion and Future Directions

The structure-activity relationship studies of substituted tetrahydrobenzotriazoles have established clear guidelines for the design of potent protein kinase inhibitors. The key takeaways are the pronounced superiority of N2-substitution for targeting the CK2 active site, the critical role of hydrophilic interactions, and the influence of substituent positioning on appended aromatic rings. The 4,5,6,7-tetrahydrobenzotriazole scaffold is a highly tractable and promising platform for developing selective and potent kinase inhibitors.

Future research should focus on expanding the diversity of substituents at the N2 position and exploring modifications to the tetrahydrobenzo portion of the core to improve physicochemical properties and cell permeability. Furthermore, applying these SAR principles to target other therapeutically relevant kinases could unlock new applications for this versatile heterocyclic scaffold.

References

A Comparative Analysis of the Analgesic Effects of Novel Benzotriazole Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the analgesic effects of emerging benzotriazole compounds, offering a valuable resource for researchers, scientists, and professionals in drug development. By delving into their performance against established alternatives and presenting supporting experimental data, this document aims to accelerate the exploration of benzotriazole derivatives as a promising class of novel analgesics.

Introduction: The Therapeutic Potential of Benzotriazole Scaffolds in Pain Management

Benzotriazole, a bicyclic heterocyclic compound, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its rigid structure and ability to participate in various non-covalent interactions make it an attractive scaffold for the design of novel therapeutic agents.[3] Recent research has highlighted the potential of benzotriazole derivatives as potent analgesic agents, offering a new avenue for the development of effective pain management therapies.[4][5] This guide will focus on a comparative analysis of two promising classes of novel benzotriazole compounds: 2,5-dichlorophenoxy acetyl benzotriazole and 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones . Their analgesic efficacy will be compared with standard analgesics, and potential mechanisms of action will be explored.

In Vivo Analgesic Evaluation: Methodologies and Comparative Efficacy

The analgesic potential of novel compounds is primarily assessed through in vivo models that mimic different pain modalities. This section details the standard experimental protocols for two widely used assays and presents a comparative analysis of the analgesic effects of novel benzotriazole derivatives.

Experimental Protocols

1. Hot Plate Test (Central Analgesic Activity)

The hot plate test is a widely accepted method for evaluating centrally acting analgesics.[6][7] The principle of this test is based on measuring the reaction time of an animal to a thermal stimulus. An increase in the latency to respond (e.g., paw licking, jumping) indicates an analgesic effect.

Step-by-Step Protocol:

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface.

  • Animal Model: Swiss albino mice (20-25 g) are typically used.

  • Acclimatization: Allow the mice to acclimate to the laboratory environment for at least one hour before the experiment.

  • Basal Reaction Time: Determine the basal reaction time for each mouse by placing it on the hot plate maintained at a constant temperature (typically 55 ± 0.5°C). The time taken for the mouse to lick its paws or jump is recorded as the basal latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Drug Administration: The novel benzotriazole compounds, a standard analgesic (e.g., Morphine), and a vehicle control are administered to different groups of mice, typically via the intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-Treatment Reaction Time: At specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the reaction time of each mouse is measured again on the hot plate.

  • Data Analysis: The percentage increase in reaction time (analgesic activity) is calculated using the formula: % Analgesic Activity = [((T - T₀) / T₀) x 100] where T is the post-treatment reaction time and T₀ is the basal reaction time.

2. Acetic Acid-Induced Writhing Test (Peripheral Analgesic Activity)

The acetic acid-induced writhing test is a chemical-based assay used to screen for peripheral analgesic activity.[1][8] The intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching of the abdomen and hind limbs), which is a manifestation of visceral pain. A reduction in the number of writhes indicates an analgesic effect.

Step-by-Step Protocol:

  • Animal Model: Swiss albino mice (20-25 g) are used.

  • Fasting: The animals are fasted for a few hours before the experiment with free access to water.

  • Drug Administration: The test compounds, a standard drug (e.g., Acetylsalicylic Acid), and a vehicle control are administered to different groups of mice.

  • Induction of Writhing: After a specific absorption period (e.g., 30 minutes), a 0.6% (v/v) solution of acetic acid is injected intraperitoneally.

  • Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a defined period (e.g., 20 minutes).

  • Data Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [((Wc - Wt) / Wc) x 100] where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.

Comparative Analgesic Performance

The following table summarizes the available quantitative data on the analgesic effects of novel benzotriazole compounds compared to standard analgesics.

CompoundAnimal ModelAnalgesic AssayDose% Analgesic Activity / % Inhibition of WrithingStandard Drug% Analgesic Activity of StandardReference
5h (5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-one)Albino RatsHot Plate Test25 mg/kg (oral)141.93%Acetylsalicylic AcidNot explicitly stated in the abstract
5i (5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-one)Albino RatsHot Plate Test25 mg/kg (oral)142.85%Acetylsalicylic AcidNot explicitly stated in the abstract
5j (5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-one)Albino RatsHot Plate Test25 mg/kg (oral)141.26%Acetylsalicylic AcidNot explicitly stated in the abstract
Compound 4c (Chlorosubstituted phenoxyacetyl benzotriazole)MiceNot specified in the abstractNot specifiedEmerged for its analgesic effectNot specifiedNot specified[4]

Note: The data for compound 4c is qualitative as the abstract does not provide specific quantitative values.

Unraveling the Mechanism of Action: Potential Molecular Targets

The analgesic effects of benzotriazole derivatives are likely mediated through their interaction with key molecular targets involved in pain signaling pathways. Based on computational studies and the known mechanisms of other analgesic drugs, two primary pathways are hypothesized: inhibition of cyclooxygenase (COX) enzymes and blockade of voltage-gated sodium channels (Nav).

Cyclooxygenase (COX) Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting these enzymes. Molecular docking studies have suggested that benzotriazole derivatives can bind to the active site of COX-2, indicating a potential mechanism for their analgesic activity.[6][10]

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Step-by-Step Protocol:

  • Reagents: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), a fluorescent probe (e.g., Amplex Red), and a hydrogen peroxide scavenger.

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl) containing co-factors for the enzyme.

  • Compound Preparation: Dissolve the benzotriazole compounds and a known COX inhibitor (e.g., Celecoxib) in a suitable solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorescent probe, the hydrogen peroxide scavenger, and the test compound or control.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to each well and incubate for a short period.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the compound concentration.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandins Prostaglandins COX_Enzyme->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Benzotriazole Benzotriazole Compounds Benzotriazole->COX_Enzyme Inhibition NSAIDs NSAIDs NSAIDs->COX_Enzyme Inhibition

Figure 1: Proposed mechanism of analgesic action of benzotriazole compounds via COX inhibition.

Voltage-Gated Sodium Channel (Nav) Blockade

Voltage-gated sodium channels, particularly the Nav1.7 subtype, play a critical role in the transmission of pain signals in peripheral sensory neurons.[11][12] Blockade of these channels can reduce neuronal excitability and thus produce analgesia. Molecular modeling studies have indicated that benzotriazole derivatives may interact with the voltage sensor domain of Nav1.7, suggesting a potential mechanism for their analgesic effects.[2]

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in living cells.

Step-by-Step Protocol:

  • Cell Culture: Use a cell line that expresses the target sodium channel (e.g., HEK293 cells stably expressing Nav1.7).

  • Electrode Preparation: Fabricate glass micropipettes with a specific resistance and fill them with an appropriate intracellular solution.

  • Cell Patching: Under a microscope, carefully guide the micropipette to form a high-resistance seal ("giga-seal") with the membrane of a single cell.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, allowing electrical access to the entire cell.

  • Voltage Clamp: Use a patch-clamp amplifier to hold the cell membrane at a specific voltage and record the resulting ionic currents.

  • Drug Application: Apply the benzotriazole compounds to the cell at various concentrations.

  • Data Acquisition and Analysis: Record the sodium currents before and after drug application. Analyze the data to determine the effect of the compound on channel gating properties (e.g., activation, inactivation) and to calculate the IC50 for channel blockade.

Nav_Blockade_Pathway cluster_Neuron Sensory Neuron Pain_Stimulus Painful Stimulus Nav_Channel Nav1.7 Channel Pain_Stimulus->Nav_Channel Activates Action_Potential Action Potential Propagation Nav_Channel->Action_Potential Initiates Pain_Signal Pain Signal to Brain Action_Potential->Pain_Signal Benzotriazole Benzotriazole Compounds Benzotriazole->Nav_Channel Blockade

Figure 2: Proposed mechanism of analgesic action of benzotriazole compounds via Nav1.7 channel blockade.

Conclusion and Future Directions

The preliminary evidence strongly suggests that novel benzotriazole compounds, particularly 2,5-dichlorophenoxy acetyl benzotriazole and 5-arylidene-2-aryl-3-(benzotriazoloacetamidyl)-1,3-thiazolidin-4-ones, represent a promising new class of analgesic agents. Their demonstrated efficacy in preclinical models, coupled with plausible mechanisms of action involving COX inhibition and/or voltage-gated sodium channel blockade, warrants further investigation.

Future research should focus on:

  • Comprehensive Dose-Response Studies: Establishing detailed dose-response relationships and determining the ED50 values for the most promising compounds in various pain models.

  • In-depth Mechanistic Studies: Conducting rigorous in vitro and in vivo experiments to definitively elucidate the molecular targets and signaling pathways involved in their analgesic effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of benzotriazole derivatives to optimize their potency, selectivity, and pharmacokinetic properties.

  • Toxicology and Safety Profiling: Thoroughly assessing the safety profile of lead compounds to ensure their suitability for further development.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of benzotriazole derivatives and pave the way for the development of novel and effective pain management strategies.

References

Comparative Guide to In Silico Modeling of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one Binding Affinity to Target Proteins

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of in silico methodologies to predict and analyze the binding affinity of the novel compound, 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one, to a selection of plausible protein targets. It is intended for researchers, scientists, and drug development professionals engaged in computational drug discovery. This document emphasizes the rationale behind methodological choices, offering a framework for robust and reliable in silico analysis.

Introduction: The Imperative of In Silico Target Validation

The journey of a small molecule from a chemical library to a clinical candidate is fraught with challenges, primary among them being the identification and validation of its biological targets. The compound at the heart of this guide, this compound, is a novel entity with a benzotriazole scaffold. While direct experimental data on its protein targets are nascent, the broader class of benzotriazole derivatives has demonstrated a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer effects.[1][2] Notably, specific analogs have been identified as potent inhibitors of protein kinases and viral enzymes.[3]

In silico modeling serves as a powerful, cost-effective, and rapid first step to hypothesize and evaluate potential protein-ligand interactions, thereby guiding subsequent experimental validation.[4][5] This guide will compare and contrast key computational techniques to assess the binding affinity of our compound of interest to a curated set of potential target proteins.

Selection of Potential Target Proteins: An Evidence-Informed Approach

Given the documented activity of benzotriazole derivatives, we have selected three representative and well-characterized protein targets for this comparative analysis. The availability of high-resolution crystal structures for these proteins is a critical prerequisite for structure-based drug design.

  • Human Protein Kinase CK2α (Casein Kinase 2, alpha subunit): A constitutively active serine/threonine kinase implicated in cell growth, proliferation, and suppression of apoptosis. Its upregulation is linked to various cancers, making it a significant therapeutic target.[6] Halogenated benzotriazoles have been identified as inhibitors of CK2α, binding to its ATP-binding site.[7] We will utilize the crystal structure of human CK2α in complex with an inhibitor (PDB ID: 3PE1) for our analysis.[8]

  • Hepatitis C Virus (HCV) NS3/4A Protease/Helicase: A bifunctional enzyme essential for HCV replication. The protease domain is responsible for processing the viral polyprotein, while the helicase domain unwinds RNA during replication. Benzotriazole analogs have shown inhibitory activity against the NTPase/helicase function of related flaviviruses.[3] The full-length structure of HCV NS3/4A in complex with a macrocyclic inhibitor (PDB ID: 4A92) provides an excellent model for our study.[9]

  • Human Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, particularly the G1/S phase transition.[10] Dysregulation of CDK2 activity is a hallmark of many cancers. The ATP-binding site of CDKs is a common target for small molecule inhibitors.[11][12] We will use the crystal structure of CDK2 in complex with an inhibitor (PDB ID: 1PYE) as a representative human kinase for comparison.[13]

Comparative Analysis of In Silico Methodologies

The prediction of binding affinity can be approached with varying levels of computational complexity and accuracy. We will compare three widely used techniques: molecular docking, molecular dynamics (MD) simulations, and MM/PBSA/GBSA free energy calculations.

  • Molecular Docking: This method predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor and provides a scoring function to estimate the binding affinity.[14] It is computationally efficient and ideal for high-throughput virtual screening. However, it treats the protein as rigid in most cases and the scoring functions are approximations of the true binding free energy.

  • Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex, allowing for flexibility of both the protein and the ligand.[15] By simulating the atomic movements over time, MD can refine docking poses, reveal important conformational changes, and assess the stability of the interaction.

  • MM/PBSA and MM/GBSA (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area): These are endpoint free energy calculation methods that combine molecular mechanics energies with continuum solvation models to estimate the binding free energy of a protein-ligand complex from a set of MD simulation snapshots.[1][16][17] They offer a better balance between accuracy and computational cost compared to more rigorous but computationally expensive methods like alchemical free energy calculations.[16]

Experimental Protocols and Data Presentation

This section outlines the step-by-step workflows for the in silico analysis and presents hypothetical comparative data in a structured format.

Workflow for In Silico Binding Affinity Prediction

The following diagram illustrates the general workflow for predicting the binding affinity of this compound to a target protein.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_energy Free Energy Calculation ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking protein_prep Protein Preparation (PDB Download, Cleaning, Protonation) protein_prep->docking pose_analysis Pose Analysis & Scoring docking->pose_analysis md_sim MD Simulation (e.g., GROMACS/AMBER) pose_analysis->md_sim Select Best Pose trajectory_analysis Trajectory Analysis (RMSD, RMSF, H-bonds) md_sim->trajectory_analysis mmpbsa MM/PBSA or MM/GBSA Calculation trajectory_analysis->mmpbsa binding_energy Binding Free Energy Estimation mmpbsa->binding_energy

Caption: General workflow for in silico binding affinity prediction.

Detailed Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol details the steps for performing molecular docking of the ligand to a prepared protein target.[11][18]

  • Ligand Preparation:

    • Obtain the 2D structure of this compound (e.g., from PubChem or drawn in a chemical editor).

    • Convert the 2D structure to a 3D structure using software like Open Babel.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

    • Save the ligand in PDBQT format, which includes atomic charges and atom types required by AutoDock Vina.

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., CK2α, PDB ID: 3PE1) from the RCSB Protein Data Bank.

    • Remove water molecules, co-solvents, and any co-crystallized ligands from the PDB file.

    • Add polar hydrogens and assign Gasteiger charges using software like AutoDock Tools.

    • Save the prepared protein in PDBQT format.

  • Grid Box Definition:

    • Define a 3D grid box that encompasses the known binding site of the protein. For our targets, this will be the ATP-binding pocket for CK2α and CDK2, and the inhibitor binding site for HCV NS3/4A.

    • The center and dimensions of the grid box should be large enough to allow for translational and rotational sampling of the ligand.

  • Running AutoDock Vina:

    • Create a configuration file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the desired exhaustiveness of the search.

    • Execute AutoDock Vina from the command line using the configuration file.

  • Analysis of Results:

    • AutoDock Vina will output a set of predicted binding poses ranked by their binding affinity scores (in kcal/mol).

    • Visualize the top-ranked poses in the context of the protein's binding site using molecular visualization software (e.g., PyMOL, Chimera).

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein for the most favorable poses.

Detailed Experimental Protocol: Molecular Dynamics Simulation with GROMACS

This protocol outlines the steps for running an MD simulation of the protein-ligand complex, starting from the best docking pose.[9][13]

  • System Preparation:

    • Combine the coordinates of the prepared protein and the selected ligand pose into a single complex file.

    • Choose a suitable force field (e.g., CHARMM36 for proteins, CGenFF for the ligand).

    • Generate the topology files for the protein and the ligand. The ligand topology may need to be generated using a server like the CGenFF server.

    • Place the complex in a simulation box of appropriate size and shape (e.g., a cubic box with a minimum distance of 1.0 nm from the complex to the box edge).

    • Solvate the system with a water model (e.g., TIP3P).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.

  • Energy Minimization:

    • Perform a steepest descent energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

  • Equilibration:

    • Perform a two-phase equilibration. First, a constant volume, constant temperature (NVT) equilibration to stabilize the temperature of the system.

    • Second, a constant pressure, constant temperature (NPT) equilibration to stabilize the pressure and density of the system. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) without any position restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

  • Trajectory Analysis:

    • Analyze the trajectory to assess the stability of the protein-ligand complex. Key metrics include the root-mean-square deviation (RMSD) of the protein backbone and the ligand, and the root-mean-square fluctuation (RMSF) of individual residues.

    • Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.

Comparative Data Tables

The following tables present hypothetical data to illustrate how the results of these in silico experiments would be compared.

Table 1: Comparison of Molecular Docking Results

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Human Protein Kinase CK2α3PE1-8.5Val66, Ile95, His160, Asp175
HCV NS3/4A Protease/Helicase4A92-9.2Arg123, Ser139, Phe438, Phe444
Human CDK21PYE-7.9Leu83, Glu81, Asp86, Gln131

Table 2: Comparison of MD Simulation Stability and Binding Free Energy

Target ProteinAverage Ligand RMSD (Å)Key H-Bonds Occupancy (%)MM/GBSA ΔG_bind (kcal/mol)
Human Protein Kinase CK2α1.8 ± 0.4Asp175 (85%), His160 (60%)-45.7 ± 5.2
HCV NS3/4A Protease/Helicase1.5 ± 0.3Arg123 (92%), Ser139 (75%)-52.3 ± 6.1
Human CDK22.5 ± 0.7Leu83 (70%), Asp86 (55%)-38.9 ± 4.8
Interpretation of Comparative Data
  • Docking Scores: A more negative binding affinity score suggests a stronger predicted interaction. In our hypothetical data, the compound shows the strongest predicted affinity for HCV NS3/4A, followed by CK2α and then CDK2.

  • MD Stability: A lower and more stable ligand RMSD during the MD simulation indicates that the ligand remains in a consistent binding pose. High RMSD fluctuations might suggest an unstable interaction.

  • Hydrogen Bond Occupancy: High occupancy of key hydrogen bonds throughout the simulation provides further evidence for a stable and specific interaction.

  • MM/GBSA Binding Free Energy: This provides a more refined estimate of the binding affinity than docking scores. A more negative ΔG_bind value indicates a more favorable binding free energy. The trend in our hypothetical MM/GBSA data is consistent with the docking scores, suggesting the highest affinity for HCV NS3/4A.

Logical Relationships in In Silico Drug Discovery

The following diagram illustrates the logical flow and decision-making process in a typical in silico drug discovery project.

G start Identify Compound of Interest target_id Hypothesize Potential Targets (Literature, Similarity Search) start->target_id virtual_screening High-Throughput Virtual Screening (Molecular Docking) target_id->virtual_screening hit_id Identify Initial 'Hits' (Based on Docking Score) virtual_screening->hit_id md_validation Validate Hits with MD Simulations (Assess Stability) hit_id->md_validation free_energy Refine Binding Affinity with MM/PBSA or MM/GBSA md_validation->free_energy lead_selection Select Lead Candidates for Experimental Validation free_energy->lead_selection expt_validation Experimental Validation (e.g., ITC, SPR, Enzyme Assays) lead_selection->expt_validation

Caption: Logical flow of an in silico drug discovery cascade.

Conclusion and Future Directions

This guide has provided a comparative overview of in silico methods for predicting the binding affinity of this compound to potential protein targets. Based on our hypothetical analysis, the compound shows promise as an inhibitor of HCV NS3/4A and CK2α.

It is crucial to emphasize that these computational predictions are hypotheses that must be validated through rigorous experimental testing. Techniques such as Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and enzyme inhibition assays are essential next steps to confirm the predicted binding affinities and biological activity. The insights gained from this in silico workflow can significantly prioritize experimental efforts, ultimately accelerating the drug discovery process.

References

A Comparative Guide to the Target Specificity and Cross-Reactivity of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic agent is paved with rigorous characterization. A critical milestone in this journey is the comprehensive assessment of a compound's target specificity and potential for off-target effects. This guide provides an in-depth comparative analysis of 2-phenyl-2,5,6,7-tetrahydro-4H-1,2,3-benzotriazol-4-one , a novel compound from the versatile benzotriazole family, against established kinase inhibitors.

The benzotriazole moiety is a privileged structure in medicinal chemistry, known to be a core component of compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] Given the prevalence of the benzotriazole scaffold in kinase inhibitors, this guide will explore the hypothesis that this compound may exert its effects through the inhibition of protein kinases, a class of enzymes frequently implicated in oncology. Specifically, we will frame our investigation around Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target for cancer therapy.[4][5][6]

This guide will not only present a hypothetical characterization of our lead compound but will also provide detailed, field-proven experimental protocols for its evaluation alongside well-established multi-kinase inhibitors such as Sorafenib and Sunitinib, which are known to target VEGFR-2.[5][6]

Mechanistic Landscape: Kinase Inhibition and the Importance of Specificity

Protein kinases play a pivotal role in cellular signaling by catalyzing the phosphorylation of substrate proteins. In cancer, aberrant kinase activity can drive cell proliferation, survival, and angiogenesis.[4] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a cornerstone of modern oncology.[5][7] However, the high degree of conservation in the ATP-binding pocket across the kinome presents a significant challenge: the potential for cross-reactivity, or "off-target" effects.[5] While some multi-targeted kinase inhibitors offer a therapeutic advantage by hitting multiple oncogenic pathways, unintended off-target binding can lead to toxicity and adverse effects.[6][8] Therefore, a thorough understanding of a compound's selectivity profile is paramount.

Below is a generalized representation of a kinase signaling pathway and the point of intervention for a competitive inhibitor.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., VEGFR-2) Growth_Factor->Receptor_Tyrosine_Kinase Binds Kinase_Domain Kinase Domain Receptor_Tyrosine_Kinase->Kinase_Domain Activates Substrate_Protein Substrate Protein Kinase_Domain->Substrate_Protein Phosphorylates ATP ATP ATP->Kinase_Domain Phosphorylated_Substrate Phosphorylated Substrate Protein Substrate_Protein->Phosphorylated_Substrate Downstream_Signaling Downstream Signaling (Proliferation, Angiogenesis) Phosphorylated_Substrate->Downstream_Signaling Our_Compound 2-phenyl-2,5,6,7-tetrahydro-4H- 1,2,3-benzotriazol-4-one Our_Compound->Kinase_Domain Inhibits ATP Binding

Caption: Generalized Receptor Tyrosine Kinase Signaling Pathway and Point of Inhibition.

Comparative Analysis of Kinase Inhibitory Profiles

To ascertain the target specificity of this compound, a comprehensive kinase panel screening is the gold standard. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity (typically as an IC50 value). For this guide, we present hypothetical data from a screen of our lead compound against a panel of cancer-relevant kinases, compared to Sorafenib and Sunitinib.

Kinase TargetThis compound (IC50, nM)Sorafenib (IC50, nM)[9]Sunitinib (IC50, nM)[9][10]
VEGFR-2 85 90 80
VEGFR-11503010
VEGFR-32102047
PDGFRβ450582
c-Kit>10,00068140
RAF-1>10,0006>10,000
RET>10,000>10,00066
EGFR>10,000>10,000>10,000

Data is hypothetical for this compound and illustrative for comparative purposes.

From this hypothetical data, we can infer that this compound demonstrates potent inhibition of VEGFR-2, comparable to Sorafenib and Sunitinib. However, it appears to exhibit greater selectivity for VEGFR-2 over other kinases like PDGFRβ and c-Kit, which are strongly inhibited by the comparator drugs. This suggests a potentially more favorable safety profile with fewer off-target effects.

Experimental Protocols for Target Validation and Specificity Assessment

To experimentally validate these findings, a series of in vitro and cell-based assays are necessary. Here, we provide detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Prepare Kinase Reaction Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA.

  • Compound Dilution: Prepare a 10-point serial dilution of this compound, Sorafenib, and Sunitinib in DMSO, starting from 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase reaction buffer containing the respective kinase (e.g., VEGFR-2, PDGFRβ).

    • Add 0.1 µL of the diluted compounds.

    • Initiate the reaction by adding 5 µL of ATP and the appropriate substrate peptide.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes to convert ADP to ATP, which is then used to generate a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phosphorylation Assay (Western Blot)

This assay determines if the compound can inhibit the phosphorylation of a kinase's downstream substrate within a cellular context.

Protocol:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR-2, in EGM-2 medium.

  • Serum Starvation: Once the cells reach 80-90% confluency, serum-starve them for 12-16 hours to reduce basal kinase activity.

  • Compound Treatment: Pre-treat the cells with varying concentrations of the test compounds for 2 hours.

  • Stimulation: Stimulate the cells with VEGF-A (50 ng/mL) for 10 minutes to activate the VEGFR-2 signaling pathway.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Probe the membrane with primary antibodies against phospho-VEGFR-2 (Tyr1175), total VEGFR-2, phospho-ERK1/2, and total ERK1/2.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities using densitometry and normalize the phosphorylated protein levels to the total protein levels.

The following diagram illustrates the workflow for assessing cellular target engagement.

G cluster_0 Cell-Based Assay Workflow Cell_Culture 1. Culture HUVECs Serum_Starvation 2. Serum Starve Cells Cell_Culture->Serum_Starvation Compound_Treatment 3. Treat with Compound Serum_Starvation->Compound_Treatment VEGF_Stimulation 4. Stimulate with VEGF-A Compound_Treatment->VEGF_Stimulation Cell_Lysis 5. Lyse Cells VEGF_Stimulation->Cell_Lysis Western_Blot 6. Western Blot for p-VEGFR-2 Cell_Lysis->Western_Blot Data_Analysis 7. Analyze Inhibition Western_Blot->Data_Analysis

Caption: Workflow for Cellular Phosphorylation Assay.

Phenotypic Screening: Anti-Proliferative Effects

Ultimately, the efficacy of a kinase inhibitor is determined by its effect on cancer cell behavior. An anti-proliferative assay assesses the compound's ability to inhibit cancer cell growth.

Cell Viability Assay (MTT Assay)

Protocol:

  • Cell Seeding: Seed cancer cell lines known to be dependent on VEGFR-2 signaling (e.g., HepG2, MCF-7) in 96-well plates.[5]

  • Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compounds.

  • Incubation: Incubate the cells for 72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Cell LineThis compound (GI50, µM)Sorafenib (GI50, µM)Sunitinib (GI50, µM)
HepG2 (Hepatocellular Carcinoma)1.55.87.2
MCF-7 (Breast Cancer)2.16.58.9
A431 (Epidermoid Carcinoma, EGFR-driven)>508.2>50

Data is hypothetical for this compound and illustrative for comparative purposes.

The hypothetical data suggests that our lead compound is more potent than the comparators in VEGFR-2-dependent cell lines and shows less activity in a cell line driven by a different kinase (EGFR), further supporting its selectivity.

Conclusion and Future Directions

This guide has presented a framework for the characterization of a novel benzotriazole-containing compound, this compound. Through a series of proposed experiments and hypothetical data, we have illustrated how to build a case for its potential as a selective VEGFR-2 inhibitor. The presented protocols for in vitro kinase screening, cellular phosphorylation assays, and cell viability studies provide a robust starting point for any researcher seeking to characterize a novel kinase inhibitor.

The logical progression for further investigation would involve cellular thermal shift assays (CETSA) to confirm direct target engagement in a cellular environment, followed by pharmacokinetic and in vivo efficacy studies in relevant animal models. The promising (albeit hypothetical) selectivity profile of this compound underscores the value of continued exploration of the benzotriazole scaffold in the quest for more specific and less toxic cancer therapeutics.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.